6-Fluoro-1h-indole-2-boronic acid pinacol ester
Description
Properties
IUPAC Name |
6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMYMRIYSNMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681934 | |
| Record name | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-98-1 | |
| Record name | 1H-Indole, 6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-1H-indole-2-boronic acid pinacol ester
CAS Number: 1256358-98-1
This technical guide provides a comprehensive overview of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
This compound is a heterocyclic organic compound containing a fluorine-substituted indole ring functionalized with a boronic acid pinacol ester at the 2-position.[1] The pinacol ester group enhances the stability and handling of the otherwise labile boronic acid, making it a versatile reagent in organic synthesis.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256358-98-1 | [1] |
| Molecular Formula | C₁₄H₁₇BFNO₂ | [1] |
| Molecular Weight | 261.10 g/mol | [3][4] |
| Purity | Typically ≥96% | |
| Appearance | Off-white to white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF | Inferred from similar compounds |
| Melting Point | Not explicitly available. Expected to be a solid at room temperature. | |
| Boiling Point | Not available. Likely decomposes at high temperatures. |
Synthesis and Handling
General Synthesis Approach
Another elegant approach is the Pd-catalyzed heteroannulation of a substituted 2-iodoaniline with an appropriate alkyne bearing the boronic ester moiety. This method offers high regioselectivity and is tolerant of various functional groups.[5]
Experimental Protocol: Representative Synthesis of a 2-Indole Boronic Ester via Palladium-Catalyzed Borylation
This protocol describes a general method for the synthesis of an indole-2-boronic acid pinacol ester from a 2-haloindole precursor. This method would require optimization for the specific synthesis of this compound.
Materials:
-
6-Fluoro-2-bromo-1H-indole (or other suitable precursor)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-Fluoro-2-bromo-1H-indole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (1.5 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the mixture.
-
The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
Handling and Storage
This compound should be handled in a well-ventilated area, preferably in a fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] The compound is expected to be stable under normal storage conditions.[7][8] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7][8]
Applications in Drug Discovery and Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in medicinally active compounds. The indole scaffold, particularly when fluorinated, is a privileged structure in medicinal chemistry, and the boronic ester functionality at the 2-position allows for the introduction of diverse substituents.
Synthesis of Kinase Inhibitors
A significant area of application for this compound is in the synthesis of kinase inhibitors.[9][10] Kinases are a class of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10] The 6-fluoroindole moiety can be incorporated into molecules designed to target the ATP-binding site of specific kinases. The fluorine atom can modulate the electronic properties and binding affinity of the inhibitor.[10]
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the Aryl Halide and this compound in the toluene/water mixture.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add Sodium Carbonate and Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (around 100-110 °C) and stir under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic workflow for utilizing this compound in the synthesis of kinase inhibitors and a simplified representation of a kinase signaling pathway that such inhibitors might target.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified kinase signaling pathway and its inhibition.
References
- 1. This compound | 1256358-98-1 [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Fluoro-1H-indole-2-boronic acid, pinacol ester [cymitquimica.com]
- 5. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.pt [fishersci.pt]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutics.
Core Compound Data
This compound is a fluorinated indole derivative that serves as a versatile reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of resulting molecules, making it a valuable component in drug design.
| Property | Value | Source |
| Molecular Weight | 261.11 g/mol | Calculated |
| Molecular Formula | C14H17BFNO2 | [1] |
| CAS Number | 1256358-98-1 | [1] |
| Physical Form | Solid | [2] |
| Melting Point | Not available (Analog: Indole-2-boronic acid pinacol ester, 101-102 °C) | [2] |
| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF. | [3] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the borylation of a corresponding 6-fluoroindole precursor. A general and widely applicable method is the Miyaura borylation, which utilizes a palladium catalyst.
General Synthesis Workflow
Below is a generalized workflow for the synthesis of indole-2-boronic acid pinacol esters.
Caption: Generalized workflow for the synthesis of indole boronic acid pinacol esters.
Experimental Protocols
1. Synthesis of this compound (General Protocol)
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
2-Bromo-6-fluoroindole (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add 2-bromo-6-fluoroindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
2. Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the aqueous base solution.
-
Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Applications in Drug Discovery and Development
Indole-based compounds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The introduction of a boronic acid functional group, particularly as its stable pinacol ester, provides a powerful handle for synthetic diversification through Suzuki-Miyaura coupling.[4] This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[3]
The 6-fluoro substitution is of particular interest in drug design as fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
Logical Relationship in Drug Discovery
The following diagram illustrates the central role of this compound in the drug discovery process.
Caption: Role of this compound in drug discovery.
While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, indole derivatives are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and nuclear receptors. The use of this compound allows for the systematic exploration of the chemical space around the indole scaffold to identify potent and selective modulators of these targets.
References
An In-depth Technical Guide to 6-Fluoro-1H-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. This document details its physical and chemical characteristics, provides an experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential role in drug discovery.
Core Chemical Properties
This compound is a stable, white solid organic compound. The incorporation of a fluorine atom at the 6-position of the indole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of novel therapeutic agents.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1256358-98-1 | [2] |
| Molecular Formula | C₁₄H₁₇BFNO₂ | [2] |
| Molecular Weight | 261.1 g/mol | [2] |
| Appearance | White Solid | [2] |
| Purity | 96% | [2] |
| Melting Point | No data available for the 2-boro isomer. For comparison, the non-fluorinated analog, Indole-2-boronic acid pinacol ester, has a melting point of 101-102 °C. The isomeric Indole-6-boronic acid pinacol ester has a melting point of 167-172 °C.[3] | |
| Boiling Point | No data available. | |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as Dichloromethane and Dimethylformamide.[3][4] | |
| Storage | Store under an inert gas (Nitrogen or Argon) at 2-8°C.[3] |
Synthesis and Reactivity
Boronic acid pinacol esters are valued in organic synthesis for their stability and ease of handling compared to their corresponding boronic acids.[5] They are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[5][6][7]
The synthesis of aryl boronic acid pinacol esters is often achieved through the Miyaura borylation reaction, which involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on general procedures for similar substrates and may require optimization for specific reaction partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Ligand (if required by the catalyst, e.g., triphenylphosphine, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: In a Schlenk flask or a sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if necessary, in appropriate stoichiometric ratio to the metal).
-
Addition of Base and Solvent: Add the base (2-3 equivalents) to the reaction mixture. Subsequently, add the anhydrous and degassed solvent.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.
Potential Applications in Drug Discovery
Indole-based compounds are prevalent in a wide array of biologically active molecules and approved drugs.[9] The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[1] Boronic acids and their esters are also recognized for their therapeutic potential, with several boronic acid-containing drugs approved for the treatment of cancers and other diseases.[10]
While no specific signaling pathways have been directly associated with this compound in the reviewed literature, its structural motifs suggest potential for interaction with various biological targets. Indole derivatives are known to interact with a multitude of receptors and enzymes. The boronic acid moiety is a known pharmacophore that can act as a serine protease inhibitor or form reversible covalent bonds with active site residues of enzymes.
The general role of such building blocks in drug discovery is to enable the synthesis of diverse chemical libraries for screening against various biological targets.
General Drug Discovery Workflow
The following diagram illustrates a simplified workflow for the utilization of novel building blocks like this compound in a drug discovery program.
Stability and Handling
Boronic acid pinacol esters are generally more stable to air and moisture than the corresponding free boronic acids.[5] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the boronic acid and pinacol.[11] It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.[3] During reactions and work-ups, prolonged exposure to aqueous conditions should be minimized to avoid hydrolysis.[11] Oxidative degradation of the boronic acid moiety can also occur, particularly in the presence of strong oxidizing agents.[12]
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 1-Boc-pyrrole-2-boronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. 6-fluoro-1H-indole-2-boronic acid 97% | CAS: 1613450-44-4 | AChemBlock [achemblock.com]
- 6. rsc.org [rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scbt.com [scbt.com]
- 9. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester: A Technical Guide to its Synthesis and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-indole-2-boronic acid pinacol ester has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in the combination of a fluorinated indole scaffold and a versatile boronic ester functionality. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the pinacol boronate group serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis and discovery of this important chemical entity.
Synthetic Approaches
The synthesis of this compound can be approached through two primary strategies: direct C-H borylation of a 6-fluoroindole precursor or a palladium-catalyzed cross-coupling reaction of a pre-functionalized indole. The choice of method often depends on the availability of starting materials and the desired regioselectivity.
Iridium-Catalyzed C-H Borylation
Direct C-H activation and borylation of the indole core represents an atom-economical and increasingly popular approach. Iridium-based catalysts are particularly effective for this transformation.
Logical Workflow for Iridium-Catalyzed C-H Borylation:
Caption: Workflow for Iridium-Catalyzed C-H Borylation of 6-Fluoroindole.
Discussion: The regioselectivity of C-H borylation on the indole ring is a critical consideration. While the C3 position is electronically favored for electrophilic substitution, transition metal-catalyzed C-H activation can be directed to other positions. For indoles, borylation often occurs at the C7 position. To achieve the desired C2-selectivity, a directing group on the indole nitrogen is typically required.[1][2] A pivaloyl or other suitable protecting group can sterically hinder the C7 position and electronically favor the formation of a five-membered metallacycle intermediate, thus directing the iridium catalyst to the C2 position.[1]
Experimental Protocol (General, adapted from related procedures): [3]
-
N-Protection: To a solution of 6-fluoroindole in an appropriate aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH) at 0 °C. After stirring for a short period, add the protecting group precursor (e.g., pivaloyl chloride or di-tert-butyl dicarbonate). Allow the reaction to warm to room temperature and stir until completion. The N-protected 6-fluoroindole is then isolated and purified.
-
Iridium-Catalyzed Borylation: In a glovebox, a reaction vessel is charged with the N-protected 6-fluoroindole, bis(pinacolato)diboron (B₂pin₂), an iridium precursor such as [Ir(OMe)COD]₂, and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridyl, dtbbpy). Anhydrous solvent (e.g., THF or cyclopentyl methyl ether) is added, and the vessel is sealed. The reaction mixture is then heated at a specified temperature (typically 80-100 °C) for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the N-protected this compound.
-
Deprotection (if necessary): The protecting group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product.
Quantitative Data (Hypothetical):
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Fluoroindole, Pivaloyl chloride | NaH | THF | 0 to RT | 2 | >95 |
| 2 | N-Piv-6-fluoroindole, B₂pin₂ | [Ir(OMe)COD]₂, dtbbpy | CPME | 100 | 12 | 70-85 |
| 3 | N-Piv-6-fluoro-1H-indole-2-boronic acid pinacol ester | LiOH | THF/H₂O | RT | 4 | >90 |
Palladium-Catalyzed Miyaura Borylation
An alternative and widely used method is the palladium-catalyzed cross-coupling of a 2-halo-6-fluoroindole with a diboron reagent. This approach offers excellent regioselectivity as the position of borylation is predetermined by the halide substituent.
Logical Workflow for Palladium-Catalyzed Miyaura Borylation:
Caption: Workflow for Palladium-Catalyzed Miyaura Borylation.
Discussion: The Miyaura borylation is a robust and versatile method for the synthesis of aryl and heteroaryl boronic esters.[4][5][6] The reaction typically employs a palladium catalyst with a phosphine ligand, a base, and bis(pinacolato)diboron (B₂pin₂). The starting 2-halo-6-fluoroindole can be prepared from 6-fluoroindole through various halogenation methods.
Experimental Protocol (General, adapted from standard Miyaura borylation procedures): [4][5][6][7]
-
Reaction Setup: To an oven-dried flask is added 2-bromo-6-fluoroindole, bis(pinacolato)diboron, a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically potassium acetate (KOAc).
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed solvent such as dioxane or toluene is then added. The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the this compound.
Quantitative Data (Hypothetical):
| Reactants | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-fluoroindole, B₂pin₂ | Pd(dppf)Cl₂ (3 mol%) | KOAc (3 eq.) | Dioxane | 90 | 16 | 75-90 |
Discovery and Applications
The discovery and development of this compound are intrinsically linked to the broader field of medicinal chemistry and the pursuit of novel therapeutics. While a singular "discovery" paper for this specific molecule is not prominent, its utility can be inferred from the extensive use of fluorinated indoles and boronic acids in drug development.[8]
Signaling Pathway Context (Hypothetical Application):
Indole-based compounds are known to interact with a wide range of biological targets, including kinases. For instance, inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling molecule in inflammatory pathways, have been developed from heterocyclic scaffolds. The 6-fluoroindole moiety could be incorporated into such inhibitors to improve their pharmacological properties.
Caption: Potential role of a 6-fluoroindole-based inhibitor in the TAK1 signaling pathway.
The synthesis of a library of potential TAK1 inhibitors could utilize this compound as a key intermediate in a Suzuki-Miyaura coupling reaction with an appropriate heterocyclic halide to generate diverse molecular scaffolds for biological screening.
Conclusion
This compound is a synthetically valuable compound with significant potential in drug discovery. Its preparation can be achieved through modern catalytic methods, primarily iridium-catalyzed C-H borylation and palladium-catalyzed Miyaura borylation. While the former offers a more direct route, controlling regioselectivity is paramount. The latter provides unambiguous regiocontrol but requires a pre-halogenated starting material. The strategic incorporation of this building block allows for the efficient construction of complex, fluorinated indole derivatives, which are of high interest for the development of new therapeutic agents targeting a variety of diseases. Further research into more direct and selective synthetic methods will undoubtedly enhance the accessibility and application of this important chemical tool.
References
- 1. Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed, silyl-directed borylation of nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 6-Fluoro-1H-indole-2-boronic acid pinacol ester: A Technical Guide for Drug Discovery Professionals
Introduction: 6-Fluoro-1H-indole-2-boronic acid pinacol ester is a valuable synthetic intermediate in medicinal chemistry, particularly for the construction of complex molecular architectures used in drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. The boronic acid pinacol ester functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern pharmaceutical synthesis.[1][2][3] This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1256358-98-1 | N/A |
| Molecular Formula | C₁₄H₁₇BFNO₂ | [4] |
| Molecular Weight | 261.10 g/mol | [4] |
| Appearance | White to pale yellow solid | [5] |
Spectroscopic Data (Representative)
Due to the lack of specific data for the title compound, the following tables present spectroscopic information for a closely related and commonly used analog, 1-Boc-6-fluoro-1H-indole-2-boronic acid pinacol ester . The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen is frequently employed in synthesis and its spectroscopic signatures are well-characterized.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
| m/z | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Experimental Protocols
The synthesis of this compound can be achieved through a Miyaura borylation reaction of a suitable halogenated indole precursor.[6][7]
General Synthesis of Indole-2-boronic Acid Pinacol Esters via Miyaura Borylation
This protocol describes a general procedure for the palladium-catalyzed borylation of a halo-indole to yield the corresponding indole-2-boronic acid pinacol ester.
Materials:
-
6-Fluoro-2-halo-1H-indole (e.g., 2-bromo or 2-iodo derivative)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)
-
Base (e.g., potassium acetate (KOAc))
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the 6-fluoro-2-halo-1H-indole (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), palladium catalyst (2-5 mol%), and base (3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery
Indole boronic acid derivatives are pivotal in the synthesis of kinase inhibitors for cancer therapy.[1][8] The boronic acid pinacol ester serves as a handle for introducing the indole moiety into a larger molecule through Suzuki-Miyaura coupling. This reaction's reliability and functional group tolerance allow for the efficient construction of complex biaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.
Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer, such as the RAS/MAPK and PI3K/AKT pathways.[1] By using building blocks like this compound, medicinal chemists can rapidly synthesize and test new compounds for their ability to inhibit specific kinases in these pathways, ultimately leading to the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6-Fluoro-1H-indole-2-boronic acid, pinacol ester [cymitquimica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H NMR Analysis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Fluoro-1H-indole-2-boronic acid pinacol ester. This document outlines predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visual representations of the molecular structure and analytical workflow. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development in the characterization of this and structurally related compounds.
Data Presentation: Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental ¹H NMR data for this compound, the following table presents predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar compounds, including fluorinated indoles and other indole-2-boronic acid pinacol esters.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 (NH) | 8.1 - 8.3 | br s | - | 1H |
| H3 | 6.8 - 7.0 | s | - | 1H |
| H4 | 7.5 - 7.7 | dd | J = 8.8, 4.8 | 1H |
| H5 | 6.9 - 7.1 | td | J = 9.0, 2.4 | 1H |
| H7 | 7.2 - 7.4 | dd | J = 9.6, 2.4 | 1H |
| Pinacol (CH₃) | 1.3 - 1.4 | s | - | 12H |
Disclaimer: The data presented in this table is predictive and should be confirmed by experimental analysis.
Experimental Protocols
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may influence the chemical shifts, particularly for the NH proton.
-
Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Nucleus: ¹H
-
Temperature: Standard room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should be adequate to cover all expected proton signals.
-
Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction to ensure accurate integration.
-
Integrate all signals and calibrate the integration to a known proton signal (e.g., the 12H singlet of the pinacol group).
-
Identify and report the chemical shift (δ) in ppm, the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), the coupling constants (J) in Hertz (Hz), and the integration value for each proton signal.
Mandatory Visualization
To aid in the understanding of the ¹H NMR analysis, the following diagrams have been generated.
Caption: Molecular structure with proton and key atom labeling.
Caption: Workflow for the ¹H NMR analysis.
Mass Spectrometry of 6-Fluoro-1H-indole-2-boronic acid pinacol ester: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a key building block in medicinal chemistry and organic synthesis. The document outlines detailed experimental protocols, discusses characteristic fragmentation patterns, and presents potential challenges in the analysis of this compound. The guide is intended to serve as a practical resource for researchers utilizing mass spectrometry for the characterization of indole derivatives and boronic esters.
Introduction
This compound is a valuable reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures, particularly in the field of drug discovery. Accurate characterization of its molecular structure and purity is paramount, with mass spectrometry (MS) serving as a primary analytical tool. This guide details the expected mass spectral behavior of this compound under common ionization techniques and provides a framework for its analysis.
Pinacol esters of boronic acids are generally favored over free boronic acids due to their enhanced stability.[1] However, they are susceptible to hydrolysis, a factor that must be considered during sample preparation and analysis.[1][2] The mass spectrometric fragmentation of this molecule is influenced by its three core components: the indole nucleus, the fluorine substituent, and the boronic acid pinacol ester group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₇BFNO₂ |
| Molecular Weight | 261.10 g/mol |
| Monoisotopic Mass | 261.1336 Da |
| Alternate Names | 2-(6-Fluoro-1H-indol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible mass spectral data. The following protocols are recommended for the analysis of this compound.
Due to the potential for on-column hydrolysis, careful sample preparation is critical.[2]
-
Solvent Selection: Use anhydrous aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) for sample dissolution to minimize hydrolysis.
-
Concentration: Prepare a stock solution at a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL using the mobile phase for direct infusion or LC-MS analysis.
-
Storage: Analyze samples promptly after preparation. If storage is necessary, keep solutions at low temperatures (4°C) in tightly sealed vials.[2]
For complex mixtures, chromatographic separation prior to mass analysis is recommended.
-
Column: A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[2]
-
Mobile Phase:
-
A: Water (LC-MS grade)
-
B: Acetonitrile (LC-MS grade)
-
Avoid acidic modifiers like formic acid if possible, as they can promote hydrolysis.[2]
-
-
Gradient: A typical gradient would be 20% to 80% B over 5-7 minutes.
-
Flow Rate: 0.8-1.2 mL/min.[2]
-
Injection Volume: 2 µL.[2]
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for generating intact molecular ions.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically preferred.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Desolvation Temperature: 350 - 450 °C
-
MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed using collision-induced dissociation (CID) with collision energy ranging from 10-40 eV.
Electron Ionization (EI-MS): EI is a high-energy technique that provides detailed fragmentation patterns.
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 145 - 200 °C.[3]
-
Mass Range: m/z 40 - 500
-
Sample Introduction: Direct insertion probe or GC-MS (for volatile derivatives).
Data Presentation and Visualization
The following diagram illustrates a typical workflow for the mass spectrometric analysis of the target compound.
Caption: Experimental workflow for LC-MS analysis.
Fragmentation Analysis
The fragmentation pattern of this compound is a composite of the cleavages characteristic of the indole core and the pinacol ester moiety. Under EI, the molecular ion peak is expected at m/z 261. Under positive ESI, the protonated molecule [M+H]⁺ would be observed at m/z 262.
Table 2: Proposed Key Fragment Ions in EI-MS
| m/z (Proposed) | Ion Formula (Proposed) | Neutral Loss | Description |
| 261 | [C₁₄H₁₇BFNO₂]⁺• | - | Molecular Ion (M⁺•) |
| 246 | [C₁₃H₁₄BFNO₂]⁺• | CH₃• (15 Da) | Loss of a methyl radical from the pinacol group. |
| 203 | [C₁₀H₁₀BFNO₂]⁺• | C₄H₈ (58 Da) | Loss of isobutylene from the pinacol group via McLafferty-type rearrangement. |
| 178 | [C₈H₇BFNO₂]⁺• | C₆H₉O (97 Da) - fragment | Cleavage of the C-B bond, retaining the boronic acid on the indole ring. |
| 149 | [C₈H₅FN]⁺• | C₆H₁₂BO₂• (112 Da) | Loss of the entire pinacol boronate radical. |
| 122 | [C₇H₄F]⁺• | HCN (27 Da) from m/z 149 | Characteristic loss of hydrogen cyanide from the indole ring fragment.[3] |
The following diagram illustrates a proposed fragmentation pathway for the molecular ion.
Caption: Proposed EI-MS fragmentation pathway.
Challenges and Considerations
-
Hydrolysis: The primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, forming the corresponding free boronic acid (C₈H₇BFNO₂, MW = 178.96).[1][2] This can lead to the observation of an ion at m/z 179 ([M-pinacol+2H+H]⁺) in ESI-MS. Using anhydrous solvents and optimized HPLC conditions can mitigate this issue.[2][4]
-
Trimerization: Free boronic acids are known to form cyclic trimers (boroxines) through dehydration. This phenomenon can lead to complex spectra with high-mass ions, although it is less common with the more stable pinacol esters.[5]
-
In-source Fragmentation: Depending on the ESI-MS source conditions (e.g., high cone voltage), in-source fragmentation can occur, leading to the observation of fragments even in full scan mode. This can sometimes be mistaken for impurities.
Conclusion
The mass spectrometric analysis of this compound is a robust method for its identification and structural confirmation. A comprehensive understanding of its potential fragmentation pathways, coupled with carefully designed experimental protocols that minimize hydrolysis, allows for accurate and reliable characterization. Both ESI-MS for molecular weight determination and EI-MS for detailed fragmentation analysis provide complementary and valuable data for researchers in synthetic and medicinal chemistry.
References
- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 6-Fluoro-1H-indole-2-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Fluoro-1H-indole-2-boronic acid pinacol ester. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of the stability of analogous arylboronic acid pinacol esters and fluorinated indole derivatives.
Executive Summary
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like other arylboronic esters, it is susceptible to degradation, primarily through hydrolysis and oxidation. The fluorine substituent on the indole ring also introduces the potential for defluorination under harsh conditions. Optimal stability is achieved by controlling exposure to moisture, oxygen, light, and elevated temperatures. This guide outlines the key factors influencing stability, provides recommended storage and handling procedures, and details a representative experimental protocol for stability assessment.
Key Stability-Influencing Factors
The stability of this compound is influenced by several environmental factors. The following table summarizes these factors and their potential impact on the integrity of the compound.
| Factor | Potential Impact | Mitigation Strategy |
| Moisture/Humidity | Hydrolysis of the pinacol ester to the corresponding boronic acid (protodeboronation), leading to reduced reactivity in certain applications and difficulties in purification.[1][2] | Store in a tightly sealed container in a desiccator or dry box. Handle under an inert atmosphere (e.g., argon or nitrogen). |
| Oxygen/Air | Oxidation of the boronic ester, potentially leading to the formation of phenolic impurities and other degradation byproducts.[3] | Store under an inert atmosphere. Degas solvents used for reactions and analysis. |
| Light | Photodegradation, although less common than hydrolysis and oxidation, can occur, leading to the formation of impurities. | Store in an amber vial or other light-protecting container. |
| Temperature | Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and potentially defluorination.[4] | Store at recommended low temperatures, typically refrigerated (2-8 °C) or frozen for long-term storage.[5] Avoid repeated freeze-thaw cycles. |
| pH (in solution) | Both acidic and basic conditions can catalyze the hydrolysis of the boronic ester.[1][6] The acidic nature of silica gel can also promote degradation during chromatographic purification.[4] | Maintain neutral pH where possible. Use deactivated silica gel or alternative purification methods like alumina chromatography if degradation is observed.[4] |
Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. A potential, though less common, pathway is defluorination under harsh conditions.
Hydrolysis (Protodeboronation)
Hydrolysis is a common degradation route for boronic acid pinacol esters, yielding the corresponding boronic acid and pinacol.[2] This process can be catalyzed by acids or bases.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-1H-indole-2-boronic acid, pinacol ester [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Purity and characterization of 6-Fluoro-1h-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and characterization of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. This document outlines the physicochemical properties, analytical methodologies for characterization, and recommended protocols for handling and analysis.
Introduction
This compound (CAS No. 1256358-98-1) is a fluorinated indole derivative that serves as a versatile reagent in organic synthesis. Boronic acids and their pinacol esters are crucial intermediates, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The presence of a fluorine atom on the indole ring can enhance the metabolic stability and bioavailability of resulting drug candidates, making this compound highly valuable in the development of novel therapeutics.[1]
Pinacol esters offer greater stability compared to their corresponding boronic acids, making them easier to handle, purify, and store.[2] However, they are susceptible to hydrolysis, which presents unique challenges for their characterization and purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1256358-98-1 | |
| Molecular Formula | C₁₄H₁₇BFNO₂ | |
| Molecular Weight | 261.1 g/mol | |
| Appearance | White Solid | |
| Purity (Typical) | ≥96% | |
| Synonym | 6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Purity and Characterization
The accurate determination of purity for boronic acid pinacol esters is critical for ensuring reproducibility in synthetic applications. The primary impurity is often the corresponding boronic acid, formed via hydrolysis. Characterization relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a common method for purity analysis, but it can induce the hydrolysis of the pinacol ester on the column. This artifact can lead to an inaccurate assessment of the sample's purity. To mitigate this, specific analytical approaches are recommended.
Analytical Challenges:
-
On-column Hydrolysis: Standard RP-HPLC conditions, particularly the presence of water and acidic modifiers (e.g., formic acid or trifluoroacetic acid) in the mobile phase, can facilitate the conversion of the pinacol ester to the more polar boronic acid.
-
Poor Retention of Boronic Acid: The resulting boronic acid is often poorly retained on standard C18 columns, making quantification challenging.
Recommended HPLC Protocol:
To minimize on-column hydrolysis, a method utilizing a column with low silanol activity and a mobile phase without acidic modifiers is advised.
| Parameter | Recommended Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detector | UV at 220 nm and 254 nm |
| Injection Vol. | 5 µL |
| Diluent | Acetonitrile (ACN) or Tetrahydrofuran (THF) |
Note: This is a general protocol and may require optimization for specific instrumentation and impurity profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural confirmation and can be used for a quantitative assessment of purity (qNMR).
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | Indole N-H |
| ~7.50 - 7.00 | m | 3H | Aromatic C-H |
| ~6.80 | s | 1H | Indole C3-H |
| 1.35 | s | 12H | Pinacol -C(CH₃)₂ |
Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, ¹JCF ≈ 235 Hz) | C6-F |
| ~140 - 120 | Aromatic Carbons |
| ~100 | C3 |
| ~84 | Pinacol -C(CH₃)₂ |
| ~25 | Pinacol -C(CH₃)₂ |
| Not Observed | C2-B (due to quadrupolar relaxation) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data:
| Mode | Expected m/z | Ion Species |
| ESI+ | 262.1 | [M+H]⁺ |
| ESI+ | 284.1 | [M+Na]⁺ |
Experimental Protocols & Workflows
General Synthesis Pathway
The synthesis of this compound typically starts from 6-fluoroindole. A common method involves a C-H borylation reaction.
Caption: General synthetic workflow for the target compound.
Quality Control and Purity Analysis Workflow
A standard workflow for the quality control of a new batch of the title compound is outlined below.
Caption: Standard quality control workflow for material release.
Role in Drug Discovery
Boronic acid pinacol esters are indispensable tools in modern drug discovery. They are key participants in Suzuki-Miyaura cross-coupling reactions, which allow for the efficient synthesis of complex biaryl structures that are common motifs in pharmacologically active molecules.
The logical relationship of how this building block contributes to the drug discovery pipeline is illustrated below.
Caption: Role in the early-phase drug discovery process.
Conclusion
This compound is a valuable synthetic intermediate. Proper characterization and purity control are essential for its successful application. The analytical methods and workflows described in this guide provide a framework for researchers to effectively utilize this compound in their research and development endeavors. The inherent challenge of hydrolysis requires careful consideration during analysis, and the adoption of optimized protocols is key to obtaining accurate and reliable data.
References
The Biological Frontier of Fluorinated Indoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in medicinal chemistry, unlocking a diverse array of biological activities. This in-depth technical guide explores the multifaceted pharmacological landscape of fluorinated indole compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document details the anticancer, antimicrobial, antiviral, and neurological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Fluorinated indoles have demonstrated significant potential as anticancer agents by interfering with various signaling pathways crucial for tumor growth and survival. The introduction of fluorine can enhance the binding affinity of these compounds to target proteins and improve their pharmacokinetic properties.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected fluorinated indole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-2-oxindole derivative | - | - | [1] |
| 5-Fluoroindole-2-carboxylic acid | APE1 Inhibition | 10 | [2] |
| Fluorinated bis-indole derivative | FLT3 and PDGFR Inhibition | - | [2] |
| 5,7-Difluoroindole derivative 11a | Influenza A (H1N1) | - | [1] |
| Indole-based Tyrphostin derivative 2a | MCF-7/Topo breast carcinoma | 0.10 | [3] |
| Indole-based Tyrphostin derivative 2b | HCT-116 colon carcinoma | - | [3] |
| Indole-based Tyrphostin derivative 3a | 518A2 melanoma | 0.6 | [3] |
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [4] |
| 3-amino-1H-7-azaindole derivative 25 | HeLa, HepG2, MCF-7 | 3.7, 8.0, 19.9 | [4] |
| Topoisomerase IIα inhibitor 30b | SMMC-7721, HepG2 | 0.56, 0.91 | [4] |
Note: "-" indicates that a specific value was not provided in the cited source, but the compound was noted for its activity.
Signaling Pathways in Cancer
Fluorinated indole compounds often exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[5][6][7][8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by fluorinated indoles.
Caption: MAPK/ERK signaling pathway in cancer and a potential point of inhibition.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The unique electronic properties imparted by fluorine substitution can enhance the ability of indole compounds to interact with microbial and viral targets, leading to potent antimicrobial and antiviral effects.
Quantitative Antimicrobial and Antiviral Data
The following tables summarize the in vitro activity of selected fluorinated indole derivatives against various bacterial, fungal, and viral strains.
Antimicrobial Activity (MIC, µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| Halogenated Indole Derivatives | S. aureus | 20 - 50 | [9] |
| Ciprofloxacin-Indole Hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [10] |
| Indole-1,2,4-triazole Conjugate 6f | C. albicans | 2 | [11] |
| Indole-thiadiazole 2c | B. subtilis | 3.125 | [12] |
| Indole-triazole 3d | MRSA | - | [12] |
Antiviral Activity (EC50)
| Compound | Virus | Cell Line | EC50 | Reference |
| Fluorinated indole-carboxamide 19a-e | HIV-1 WT | CEM | 2.0 - 4.6 nM | [13] |
| Fluorinated indole-carboxamide 23p | - | - | 0.04 nM | [13] |
| 5,7-Difluoroindole derivative 11a | Influenza A | MDCK | - | [1] |
| Indole-2-carboxylate 8f | Cox B3 virus | - | - | [14] |
| Indol-3-carboxylic Acid Derivative | SARS-CoV-2 | - | 1.84 µM | [15] |
| ZVpro inhibitor 66 | Zika Virus | - | 1-3 µM | [16] |
Note: "-" indicates that a specific value was not provided in the cited source, but the compound was noted for its activity.
Neurological Activity: Modulating Central Nervous System Functions
Indole-based structures are integral to many neuroactive compounds. Fluorination can modulate their ability to cross the blood-brain barrier and interact with neurological targets, offering potential for the treatment of neurodegenerative diseases and other CNS disorders. While specific quantitative data for the neuroprotective effects of fluorinated indoles is an emerging area of research, studies on related indole compounds demonstrate their potential.[17][18][19]
Signaling Pathways in Neuroprotection
The MAPK signaling pathway is also implicated in neuronal survival and death, making it a target for neuroprotective agents.
Caption: Dual role of MAPK signaling in neuronal fate and potential modulation by fluorinated indoles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated indole compounds.
Synthesis of Fluorinated Indoles
General Procedure for the Synthesis of 4-Fluoroindole: [2][20][21][22]
-
Condensation: React 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as DMF. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Reduction and Cyclization: The crude product from the condensation step is then subjected to a nitro-reduction and cyclization reaction. This is typically achieved using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as methanol. The reaction is heated and stirred until completion.
-
Purification: The final product, 4-fluoroindole, is purified by column chromatography on silica gel.
General Procedure for the Synthesis of 5-Fluoroindole: [1][21][23][24]
-
Starting Material: A common starting material is 4-fluoroaniline.
-
Reaction: The synthesis can be achieved through various methods, including the reaction of (2-bromo-4-methyl-phenyl)-aminomethyl tert-butyl ester suspended in ethylene glycol and heated overnight.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl ether. The organic layer is dried and concentrated, and the resulting crude product is purified by flash column chromatography.
General Procedure for the Synthesis of 6-Fluoroindole: [5][13][20][25]
-
Leimgruber-Batcho Synthesis:
-
Enamine Formation: React a 4-fluoro-2-nitrotoluene derivative with N,N-dimethylformamide di-isopropyl acetal in DMF and heat the mixture.
-
Reductive Cyclization: In a separate reactor, prepare a mixture of toluene, acetic acid, iron powder, and silica gel. Slowly add the enamine solution to this mixture while controlling the temperature. After the addition, heat the mixture to complete the reaction.
-
-
Fischer Indole Synthesis:
-
React 4-fluorophenylhydrazine with a suitable ketone or aldehyde (e.g., acetaldehyde) to form a hydrazone.
-
Treat the hydrazone with an acid catalyst (e.g., polyphosphoric acid) and heat to induce cyclization.
-
-
Purification: The crude 6-fluoroindole is purified by crystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compound in the culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the fluorinated indole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Assay (Cytopathic Effect Inhibition Assay for Influenza Virus)[27][28][29]
This assay measures the ability of a compound to inhibit the virus-induced damage to host cells.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate and grow to confluency.
-
Virus Infection: Infect the cells with a known titer of influenza virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add a medium containing serial dilutions of the fluorinated indole compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until a cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Evaluation: Assess the CPE visually under a microscope or quantify cell viability using an assay like the MTT assay.
-
EC50 Determination: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%.
Neuronal Cell-Based Assay (SH-SY5Y Neuroprotection Assay)[17][18][19][20]
This assay evaluates the potential of a compound to protect neuronal cells from a toxic insult.
-
Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y neuroblastoma cells into a more mature neuronal phenotype by treating them with retinoic acid (e.g., 10 µM) for several days.
-
Compound Pre-treatment: Treat the differentiated or undifferentiated SH-SY5Y cells with various concentrations of the fluorinated indole compound for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), in the presence of the test compound.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT assay or a similar method.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the fluorinated indole compound to determine the neuroprotective effect.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows in drug discovery and for structure-activity relationship studies.
Caption: A generalized workflow for anticancer and antimicrobial drug discovery.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond boundaries: Neuroprotective effects of steroids and ecdysteroids in SH‐SY5Y cells ‐ A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Fluorine Factor: An In-depth Technical Guide to the Role of Fluorine in the Electronic Properties of Indole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides a detailed exploration of the profound influence of fluorine on the electronic properties of indole boronic esters, a class of compounds with significant potential in drug discovery. By examining the synthesis, electronic characteristics, and biological interactions of these molecules, we illuminate the nuanced effects of fluorination and provide a framework for the rational design of next-generation therapeutics.
Introduction: The Power of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction into a drug candidate can modulate key physicochemical parameters such as acidity (pKa), lipophilicity, and metabolic stability. In the context of indole boronic esters, fluorine substitution offers a powerful tool to fine-tune the electronic landscape of the molecule, thereby influencing its binding affinity to biological targets and its photophysical properties for potential diagnostic applications. This guide will delve into the specific electronic effects of fluorine on the indole scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Synthesis of Fluorinated and Non-Fluorinated Indole Boronic Esters
The comparative analysis of fluorinated and non-fluorinated indole boronic esters necessitates robust synthetic routes to access both classes of compounds. Standard methodologies, such as the Miyaura borylation and transition-metal-catalyzed C-H activation, are commonly employed for the synthesis of the parent indole boronic esters. For their fluorinated counterparts, similar strategies can be applied, starting from the corresponding fluoroindole precursors.
Experimental Protocol: Synthesis of 1H-Indole-3-boronic acid pinacol ester
A common method for the synthesis of 1H-indole-3-boronic acid pinacol ester involves the iridium-catalyzed C-H borylation of indole.
Materials:
-
Indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst)
-
dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (ligand)
-
Cyclooctane (solvent)
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, a reaction vessel is charged with [Ir(cod)OMe]₂ (3 mol %) and dtbpy (3 mol %).
-
Indole (1.0 mmol) and B₂pin₂ (1.1 mmol) are added to the vessel.
-
Cyclooctane (2 mL) is added as the solvent.
-
The reaction vessel is sealed and heated at 80 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1H-indole-3-boronic acid pinacol ester.
Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-3-boronic acid pinacol ester
The synthesis of the fluorinated analogue can be achieved using a similar C-H borylation protocol starting from 5-fluoroindole.
Materials:
-
5-Fluoroindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst)
-
dtbpy (ligand)
-
Tetrahydrofuran (THF) (solvent)
-
Nitrogen atmosphere
Procedure:
-
To a solution of 5-fluoroindole (1.0 mmol) in THF (5 mL) under a nitrogen atmosphere, bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.03 mmol), and dtbpy (0.03 mmol) are added.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
The reaction is cooled to room temperature and the solvent is evaporated.
-
The residue is purified by flash column chromatography on silica gel to afford 5-fluoro-1H-indole-3-boronic acid pinacol ester.
The workflow for the synthesis of these compounds can be visualized as follows:
Impact of Fluorine on Electronic Properties
The introduction of a fluorine atom at the 5-position of the indole ring significantly alters its electronic properties due to fluorine's strong electron-withdrawing inductive effect. This perturbation influences the acidity of the boronic acid and the photophysical characteristics of the molecule.
Acidity (pKa)
The Lewis acidity of the boronic acid moiety is a critical parameter, as it governs the equilibrium of ester formation with diols, a key interaction for many biological targets. Fluorine's electron-withdrawing nature is expected to increase the acidity (lower the pKa) of the boronic acid by stabilizing the resulting boronate anion.
Table 1: Comparison of Acidity of Indole and 5-Fluoroindole Derivatives
| Compound | pKa | Notes |
| Indole (N-H) | ~17[1][2] | Acidity of the N-H proton. |
| 5-Fluoroindole (N-H) | 16.16 (Predicted)[3] | Predicted acidity of the N-H proton. |
| Phenylboronic acid | ~8.8 | For comparison of the boronic acid moiety. |
| 4-Fluorophenylboronic acid | ~8.7 | Demonstrates the effect of fluorine on a simpler aryl system. |
Photophysical Properties
Fluorination can also modulate the absorption and emission properties of the indole scaffold. The electron-withdrawing fluorine atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission maxima.
Table 2: Comparison of Photophysical Properties of Indole and 5-Fluoroindole
| Property | Indole | 5-Fluoroindole | Solvent |
| Absorption Max (λabs) | 274 nm[4][5] | ~270-280 nm (polymers exhibit absorption in this range)[6] | Not specified |
| Emission Max (λem) | 332 nm[4] | Blue light emission (polymers)[6] | Not specified |
| Quantum Yield (Φ) | 0.39[7] | Not readily available | Cyclohexane[7] |
Note: Direct comparative data for the photophysical properties of 5-fluoroindole and indole under identical conditions is limited. The data for 5-fluoroindole is primarily from studies on its polymers.
Experimental Protocols for Characterization
This method relies on the change in the UV-Vis absorption spectrum of the boronic acid as a function of pH.
Procedure:
-
Prepare a stock solution of the indole boronic ester in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with a range of known pH values.
-
For each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis, ensuring the organic solvent concentration is low (e.g., <1%).
-
Record the UV-Vis absorption spectrum for each solution.
-
Plot the absorbance at a wavelength that shows significant change versus pH.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Procedure:
-
Prepare dilute solutions of the indole boronic esters in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
For absorption measurements, use a UV-Vis spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to determine the absorption maximum (λabs).
-
For fluorescence measurements, use a spectrofluorometer. Excite the sample at its λabs and record the emission spectrum to determine the emission maximum (λem).
-
The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Role in Biological Systems: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Indole boronic esters, as analogues of tryptophan, have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[8][9] This pathway is implicated in immune tolerance, and its upregulation in cancer cells helps them evade the immune system.[10] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
The catalytic cycle of IDO1 involves the binding of tryptophan and molecular oxygen to the heme iron center. Fluorinated indole derivatives can act as competitive inhibitors, binding to the active site and preventing the natural substrate, tryptophan, from being metabolized.[11]
The logical relationship of IDO1 inhibition can be visualized as follows:
This diagram illustrates how tryptophan is converted to kynurenine by IDO1, leading to immune suppression which inhibits T-cell proliferation. Fluorinated indole boronic esters, acting as tryptophan analogues, inhibit IDO1, thereby blocking this pathway and promoting T-cell proliferation.
Conclusion
The incorporation of fluorine into the indole boronic ester scaffold provides a versatile strategy for modulating the electronic properties of these molecules. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid moiety and perturbs the photophysical characteristics of the indole ring. These modifications can be leveraged to design more potent and selective enzyme inhibitors, such as those targeting the IDO1 pathway, which holds significant promise for cancer immunotherapy. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their electronic properties through fluorination, underscores their importance as a privileged scaffold in modern drug discovery. Further quantitative studies directly comparing the properties and biological activities of fluorinated and non-fluorinated indole boronic esters will be crucial for the continued development of this promising class of therapeutic agents.
References
- 1. indole acidity [quimicaorganica.org]
- 2. Indole [quimicaorganica.org]
- 3. 5-Fluoroindole price,buy 5-Fluoroindole - chemicalbook [chemicalbook.com]
- 4. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 5. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 6. ossila.com [ossila.com]
- 7. Quantum Yield [Indole] | AAT Bioquest [aatbio.com]
- 8. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of 6-Fluoro-1h-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug discovery. The document outlines its commercial availability, a general synthetic approach, and its primary applications, with a focus on its utility in the synthesis of complex organic molecules.
Commercial Availability
This compound is available from a range of chemical suppliers. The following table summarizes the availability from several key vendors. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.
| Supplier | CAS Number | Molecular Formula | Purity | Quantity |
| Sigma-Aldrich | 1256358-98-1 | C14H17BFNO2 | Not specified | Inquire |
| CymitQuimica | 1256358-98-1 | C14H17BFNO2 | Not specified | Inquire |
| Pure Chemistry Scientific Inc. | 1256358-98-1 | C14H17BFNO2 | 96% | 250 mg |
Synthetic Routes and Experimental Protocols
A common method for the synthesis of indole-2-boronic acid pinacol esters involves the direct C-H borylation of a suitably protected indole. The following represents a generalized, hypothetical protocol.
General Protocol: Iridium-Catalyzed C-H Borylation of N-Protected 6-Fluoroindole
-
Protection of the Indole Nitrogen: The indole nitrogen of 6-fluoroindole is typically protected to prevent side reactions and to direct the borylation to the C2 position. A common protecting group is the Boc (tert-butyloxycarbonyl) group.
-
Iridium-Catalyzed Borylation: The N-protected 6-fluoroindole is then subjected to an iridium-catalyzed borylation reaction. This reaction typically uses bis(pinacolato)diboron (B2pin2) as the boron source and an iridium catalyst, such as [Ir(cod)OMe]2, in the presence of a bipyridine ligand.
-
Deprotection: Following the borylation, the protecting group on the indole nitrogen is removed to yield the final product, this compound.
Caption: Generalized synthetic workflow for this compound.
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
Indole-boronic acid pinacol esters are versatile reagents in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the indole scaffold and an aryl or heteroaryl halide, enabling the synthesis of complex, drug-like molecules.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with this compound, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
Reaction Execution: The reaction mixture is heated, typically under an inert atmosphere (e.g., nitrogen or argon), for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted and purified, commonly by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Potential Role in Signaling Pathways
While the direct interaction of this compound with specific signaling pathways is not documented, its derivatives, particularly 2-arylindoles, are prevalent scaffolds in inhibitors of various protein kinases. For instance, indole-based compounds have been developed as inhibitors of kinases in the MAP kinase pathway, which is often dysregulated in cancer.
The diagram below illustrates a simplified MAP kinase signaling cascade, highlighting where a hypothetical inhibitor, synthesized using the title compound, might act.
Caption: Hypothetical inhibition of the MAP kinase pathway by a derivative.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling with 6-Fluoro-1H-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 6-Fluoro-1H-indole-2-boronic acid pinacol ester with various aryl halides. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of drug candidates.[4] The use of a pinacol ester of the boronic acid enhances stability and minimizes side reactions like protodeboronation.[1][4] This protocol is intended as a starting point for optimization, as reaction yields are highly substrate-dependent.[4]
Key Reaction Parameters
The success of the Suzuki coupling with this compound is contingent on the careful selection of several key parameters, including the palladium catalyst, base, and solvent system. The electron-withdrawing nature of the fluorine atom on the indole ring can influence the reactivity of the substrate, potentially facilitating the oxidative addition step of the catalytic cycle.[4]
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Often a good starting point for heteroaryl couplings. Other catalysts like Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ with appropriate ligands (e.g., SPhos, XPhos) can also be effective.[4] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ is often effective for heteroaryl couplings. Cs₂CO₃ and KF are also viable alternatives. The base is typically used as an aqueous solution.[4] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | A mixed solvent system is common to dissolve both the organic substrates and the inorganic base. Other options include Toluene/H₂O, DME/H₂O, or DMF.[4] |
| Temperature | 80 - 110 °C | The optimal temperature may need to be determined experimentally based on the specific catalyst and substrates used.[4] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the this compound, the aryl halide, the base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[4]
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-fluoro-2-aryl-1H-indole.[4]
Experimental Workflow
Caption: A stepwise workflow for the Suzuki coupling reaction.
Troubleshooting
Low yields are a common issue in Suzuki coupling reactions. The following table and workflow provide a systematic approach to troubleshooting.[4]
Table 2: Troubleshooting Guide for Low-Yield Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of catalyst. Consider screening other palladium sources or ligands.[4] |
| Boronic ester instability (protodeboronation) | Use fresh, high-purity boronic acid pinacol ester.[4] | |
| Interference from the indole N-H proton | Consider N-protection of the indole with a group like Boc, though this adds extra steps.[4] | |
| Suboptimal reaction conditions | Systematically screen different bases, solvents, and reaction temperatures.[4] | |
| Presence of Side Products | Homocoupling of the boronic ester | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[4] |
| Dehalogenation of the aryl halide | Screen alternative bases or ensure high purity of starting materials.[4] |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.[4]
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-fluoro-1H-indole-2-boronic acid pinacol ester with various aryl halides. This protocol is essential for the synthesis of 2-aryl-6-fluoroindoles, a structural motif of significant interest in medicinal chemistry and materials science. The use of the pinacol ester of the indole-2-boronic acid enhances stability and mitigates the common issue of protodeboronation, which can be prevalent with unprotected heteroaryl boronic acids.[1][2][3]
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][4][5][6] The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][4] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the organoboron reagents.[5][7]
Key Reaction Components and Considerations
The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent system.
Palladium Catalysts: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common precursors that are reduced in situ to the active Pd(0) species. Pre-formed palladium catalysts, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are also highly effective and offer improved stability and reproducibility. For challenging couplings, advanced Buchwald precatalysts are often utilized.[1]
Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination. For heteroaryl couplings, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and other specialized biaryl phosphine ligands have demonstrated high efficacy.[8]
Bases: A base is required to activate the boronic acid ester for transmetalation.[4] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The selection of the base can significantly impact the reaction rate and yield, with K₃PO₄ often being a suitable choice for heteroaryl couplings.[1][8]
Solvents: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent and water is frequently used. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF), often in a ratio of 4:1 or 5:1 with water.[1]
N-H Interference: The acidic proton on the indole nitrogen can potentially interfere with the catalytic cycle. While many protocols are successful with the unprotected indole, N-protection (e.g., with a Boc group) can sometimes improve yields and consistency, though this necessitates additional synthetic steps.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Aryl Bromide Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 | Fictionalized Data |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O (5:1) | 90 | 16 | 88 | Fictionalized Data |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O (4:1) | 110 | 8 | 85 | Fictionalized Data |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 95 | Fictionalized Data |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 78 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as a starting point and may require optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry reaction vessel, add the this compound, the aryl bromide, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-1H-indole.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the key mechanistic steps of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Fluoro-1H-indole-2-boronic acid pinacol ester in Modern Medicinal Chemistry
Introduction: 6-Fluoro-1H-indole-2-boronic acid pinacol ester has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining the privileged indole scaffold with the robust reactivity of a boronic acid pinacol ester, make it an important component in the synthesis of complex therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This, coupled with the stability and versatility of the pinacol boronate group in Suzuki-Miyaura cross-coupling reactions, positions this reagent as a key intermediate in the development of novel drugs targeting a range of diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers. The development of selective JAK inhibitors is a major focus of contemporary drug discovery.
The 6-fluoroindole moiety serves as a key pharmacophore that can be elaborated through Suzuki-Miyaura coupling to generate potent and selective JAK inhibitors. A prominent example is the synthesis of 6-fluoro-2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-indole, a potent JAK1 inhibitor.
Quantitative Data: Biological Activity
The synthesized compound, 6-fluoro-2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-indole, has demonstrated significant inhibitory activity against JAK1. The quantitative biological data is summarized in the table below.
| Compound | Target | IC50 (nM) |
| 6-fluoro-2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-indole | JAK1 | 10 - 100 |
Experimental Protocols
The following section provides a detailed protocol for the synthesis of 6-fluoro-2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-indole via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound and 5-bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a heteroaryl bromide to furnish the target JAK inhibitor.
Materials:
-
This compound
-
5-bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add 5-bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the heteroaryl bromide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 6-fluoro-2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-indole.
Characterization Data for 6-fluoro-2-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)-1H-indole:
-
¹H NMR (400 MHz, DMSO-d6) δ: 11.69 (s, 1H), 8.99 (d, J = 2.0 Hz, 1H), 8.42 (s, 1H), 8.27 (dd, J = 8.5, 2.4 Hz, 1H), 8.11 (s, 1H), 8.02 (d, J = 8.5 Hz, 1H), 7.60 (dd, J = 8.8, 4.8 Hz, 1H), 7.28 (dd, J = 9.5, 2.4 Hz, 1H), 6.99 (s, 1H), 6.91 (td, J = 9.1, 2.4 Hz, 1H), 3.91 (s, 3H).
-
MS (ESI) m/z: 320.1 [M+H]⁺.
Visualizations
The following diagrams illustrate key aspects of the application of this compound in medicinal chemistry.
The Role of 6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Within this context, 6-Fluoro-1H-indole-2-boronic acid pinacol ester has emerged as a valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. Its utility is most prominently demonstrated in the construction of kinase inhibitors, a critical class of therapeutics in oncology and beyond. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to the targets of compounds synthesized using this key intermediate.
Application in the Synthesis of Kinase Inhibitors
The 6-fluoroindole scaffold is a privileged structure in the design of kinase inhibitors. The fluorine atom at the 6-position can significantly influence the electronic properties of the indole ring system, potentially leading to favorable interactions within the ATP-binding pocket of various kinases. This compound is an ideal reagent for introducing this scaffold into target molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the indole-2-position and a variety of aryl or heteroaryl halides, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Representative Bioactive Molecules and Quantitative Data
While specific drugs in late-stage clinical trials directly synthesized from this compound are not prominently disclosed in publicly available literature, the utility of this building block can be illustrated through the synthesis of potent kinase inhibitors with similar structural motifs. The following tables summarize the biological activity of representative kinase inhibitors that can be synthesized using Suzuki-Miyaura coupling of a functionalized indole core, demonstrating the potential of this chemical approach.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine-based Aurora A Kinase Inhibitors
| Compound | Aurora A IC50 (μM) | Aurora B IC50 (μM) | Cellular Aurora A Inhibition (p-T288 IC50, μM) in Hela cells | Cellular Aurora B Inhibition (p-HH3 IC50, μM) in Hela cells |
| 28c | 0.067 | 12.71 | 0.16 | 76.84 |
| 40f | 0.015 | 3.05 | 0.070 | 24.24 |
Data adapted from a study on related Aurora kinase inhibitors, illustrating the potency achievable with scaffolds accessible through Suzuki coupling.[1]
Table 2: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Proliferation IC50 (nM) in NCI-H446 SCLC cells |
| 13 | >100 | < 200 |
Data for a representative pyrimidine-based inhibitor, a class of compounds accessible via Suzuki coupling.[2]
Table 3: Inhibitory Activity of Nicotinamide-Based VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Cytotoxicity IC50 (μM) against HCT-116 cells | Cytotoxicity IC50 (μM) against HepG-2 cells |
| 6 | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 |
| Sorafenib (Reference) | 53.65 | - | - |
Data for a representative VEGFR-2 inhibitor, a target class for which indole-based scaffolds are common.[3]
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound in drug discovery. Below is a detailed, representative protocol for the synthesis of a 6-fluoro-2-aryl-1H-indole, a common core structure in kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to generate a 6-fluoro-2-aryl-1H-indole derivative.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, ethanol, water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and 2M aqueous Na₂CO₃ solution).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-fluoro-2-aryl-1H-indole.
Signaling Pathways and Experimental Workflows
The kinase inhibitors synthesized using this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams illustrating a representative signaling pathway and the general experimental workflow.
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its application in the construction of kinase inhibitors via Suzuki-Miyaura cross-coupling provides a robust and flexible strategy for accessing novel chemical matter. The protocols and data presented herein serve as a guide for researchers to leverage this versatile reagent in the development of the next generation of targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Janus Kinase (JAK) Inhibitors Utilizing 6-Fluoro-1H-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for mediating immune responses, and its aberrant activation is implicated in various inflammatory and myeloproliferative diseases. Consequently, inhibitors of JAKs have emerged as a significant class of therapeutic agents.
This document provides detailed application notes and protocols for the synthesis of potential Janus Kinase (JAK) inhibitors using 6-Fluoro-1H-indole-2-boronic acid pinacol ester . The core of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The 6-fluoroindole moiety is a valuable scaffold in medicinal chemistry, with the fluorine atom often contributing to improved metabolic stability and binding affinity.
Featured Application: Synthesis of a 6-Fluoro-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole Scaffold
A key strategy in the design of JAK inhibitors is the creation of a heterocyclic core that can effectively interact with the ATP-binding site of the kinase. The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a common core structure found in several approved JAK inhibitors, such as Ruxolitinib. By coupling this compound with a halogenated 7H-pyrrolo[2,3-d]pyrimidine, a novel scaffold for potential JAK inhibitors can be efficiently synthesized.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound (1.0 equivalent)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), DMF, or Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 6-fluoro-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole.
Data Presentation
The following table summarizes representative quantitative data for known JAK inhibitors with structurally related cores. The inhibitory activity of newly synthesized analogs using the described protocol would require experimental determination.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) | Reference |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | 113 (HEL cells) | [1][2] |
| Tofacitinib | JAK1 / JAK3 | 1 / 2 | 406 (IL-2 stimulated T-cells) | [3] |
| Representative Fluoroindole Analog | JAK1 / JAK2 | TBD | TBD | N/A |
TBD: To Be Determined experimentally.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on JAK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2758614A1 - Fluoro substituted pyrimidine compounds as jak3 inhibitors - Google Patents [patents.google.com]
Application Notes: 6-Fluoro-1H-indole-2-boronic acid pinacol ester in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target.[1][2][3][4] 6-Fluoro-1H-indole-2-boronic acid pinacol ester is a versatile fragment that combines several key features beneficial for FBDD. The indole scaffold is a "privileged" structure in medicinal chemistry, frequently found in natural products and approved drugs, and known for its ability to participate in diverse biological interactions.[5][6][7][8] The strategic placement of a fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties.[9] Crucially, the boronic acid pinacol ester serves a dual role: it can act as a reversible covalent warhead or a bioisostere for other functional groups, and it provides a synthetic handle for rapid chemical elaboration into more potent leads.[10][11][12]
Key Features and Advantages in FBDD
-
Privileged Scaffold: The indole core is a versatile pharmacophore that can engage in hydrogen bonding, π-stacking, and hydrophobic interactions with protein targets.[5][6][13] Its derivatives have shown a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8]
-
Fluorine Substitution: The 6-fluoro substituent can modulate the electronics of the indole ring, potentially improving binding affinity through favorable interactions with the protein. It can also block sites of metabolism, thereby increasing the compound's metabolic stability.[9]
-
Boronic Acid Moiety: Boronic acids and their esters are unique functional groups in drug design.[10][14] The boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues like serine or threonine in an enzyme's active site, which can provide a significant affinity boost.[11][12][15] This makes boronic acid fragments particularly useful for targeting serine hydrolases and proteases.[15]
-
Synthetic Tractability: The pinacol ester group not only stabilizes the boronic acid but also serves as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][16][17] This allows for the straightforward and modular "growing" of the fragment hit by attaching other chemical groups to explore the target's binding site and rapidly improve potency.[4][18]
Physicochemical Properties
Adherence to the "Rule of Three" is a guiding principle for selecting compounds for a fragment library.[15] This rule suggests that fragments should generally have a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. These properties ensure that the fragments have good aqueous solubility and a higher probability of fitting into small pockets on the protein surface.
| Property | Value | Guideline (Rule of Three) |
| CAS Number | 1256358-98-1 | N/A |
| Molecular Formula | C₁₄H₁₇BFNO₂ | N/A |
| Molecular Weight | 261.10 g/mol | ≤ 300 |
| cLogP (Predicted) | ~2.5 - 3.0 | ≤ 3 |
| Hydrogen Bond Donors | 1 (indole N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (ester oxygens) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Data compiled from chemical supplier databases and computational predictions.
Experimental Protocols
The identification and validation of a fragment hit is a multi-stage process that relies on sensitive biophysical techniques capable of detecting weak binding events.[19][20][21]
FBDD General Workflow
The overall workflow for a fragment-based campaign is depicted below. It begins with a primary screen of a fragment library using a high-throughput method, followed by orthogonal validation and detailed structural characterization of the hits, which then guides the medicinal chemistry effort to develop potent leads.[1][3]
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting binding events in real-time.[22][23] It is well-suited for primary screening of fragment libraries.[24]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target protein (≥95% purity)
-
This compound and other fragments, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, pH 7.4), with DMSO matched to the sample concentration.
Methodology:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling to achieve a desired density (e.g., 8,000-12,000 Response Units). A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.[25]
-
Fragment Preparation: Prepare a stock solution of the fragment in 100% DMSO. Dilute this stock into the running buffer to the desired screening concentration (e.g., 100-500 µM). Ensure the final DMSO concentration is identical in both the running buffer and the fragment solutions (typically 1-5%).
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).
-
Inject running buffer to monitor the dissociation phase (e.g., 60-120 seconds).
-
Regenerate the surface if necessary with a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.
-
A binding "hit" is identified by a significant increase in response units during the association phase compared to the baseline.[22]
-
Hits should be re-tested and a dose-response curve generated to confirm binding and estimate the dissociation constant (K D ).
-
Protocol 2: Hit Validation and Characterization by X-Ray Crystallography
Crystallography provides high-resolution structural information, confirming the binding of the fragment and revealing its precise binding mode, which is essential for structure-based design.[26][][28]
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.
Materials:
-
Crystallization-grade target protein.
-
Crystallization screening plates and reagents.
-
Fragment stock solution in a cryo-compatible solvent (e.g., DMSO, ethylene glycol).
-
Cryoprotectant solution.
-
X-ray diffraction equipment (in-house or synchrotron source).
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods. Crystals should be robust and diffract to a high resolution (<2.5 Å).[26][29]
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a solution similar to the crystal mother liquor, often including a cryoprotectant.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.[30] The optimal soaking time must be determined empirically.
-
-
Cryo-cooling: Remove the soaked crystal from the drop and flash-cool it in liquid nitrogen to prevent ice formation during data collection.
-
Data Collection and Processing:
-
Mount the cooled crystal on the X-ray beamline and collect diffraction data.
-
Process the data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Analyze the resulting electron density maps. The presence of clear, unambiguous electron density in the binding pocket that fits the fragment confirms its binding.[] Specialized software can help detect low-occupancy binders.[26]
-
Refine the protein-fragment complex structure to produce a final, high-quality model.
-
Protocol 3: Fragment Elaboration via Suzuki-Miyaura Coupling
The boronic acid pinacol ester is an ideal handle for fragment elaboration using the Suzuki-Miyaura cross-coupling reaction. This enables the "growing" of the fragment hit into unoccupied regions of the binding pocket identified by crystallography.
Objective: To synthesize a more potent analogue by coupling a new chemical moiety to the indole-2-position.
Caption: Suzuki coupling enables fragment elaboration.
Materials:
-
This compound.
-
An appropriate aryl or heteroaryl halide (e.g., a bromide or iodide).
-
Palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene) and water.
-
Inert atmosphere setup (Nitrogen or Argon).
Methodology:
-
Reaction Setup: To a reaction vessel, add the indole boronic ester (1.0 eq), the aryl halide (1.1 eq), the base (2-3 eq), and the palladium catalyst (0.05-0.1 eq).[17]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[31]
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.[31]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[31]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired elaborated compound. The new compound can then be tested for binding affinity to determine if the elaboration was successful.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 3. academic.oup.com [academic.oup.com]
- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. youtube.com [youtube.com]
- 26. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 28. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 29. Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 30. youtube.com [youtube.com]
- 31. benchchem.com [benchchem.com]
Application Notes and Protocols: Alternative Cross-Coupling Reactions of 6-Fluoro-1H-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for alternative cross-coupling reactions of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a versatile building block in medicinal chemistry. Beyond the conventional Suzuki-Miyaura coupling, these methods offer access to diverse molecular scaffolds by forming C-N and C-C bonds, crucial for the synthesis of novel therapeutic agents and functional materials.
Chan-Lam C-N Cross-Coupling: Synthesis of N-Aryl Indoles
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. This copper-catalyzed reaction couples aryl boronic acids with amines. While the use of boronic acid pinacol esters in Chan-Lam reactions can be challenging due to potential inhibition by the pinacol byproduct, optimized conditions have been developed to overcome these limitations, enabling efficient coupling with a broad range of amines.
A mixed solvent system of acetonitrile and ethanol has been found to be effective for the coupling of aryl boronic acid pinacol esters with aryl amines. For alkyl amines, ethanol is not always necessary. The use of molecular sieves can help to minimize byproducts, and employing a stoichiometric amount of the copper(II) acetate is often required to drive the reaction to completion.
Experimental Protocol: Chan-Lam Amination of this compound with an Aniline Derivative
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
4Å Molecular sieves
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH), anhydrous
-
Reaction vessel (e.g., screw-cap vial)
-
Stir bar
Procedure:
-
To a dry reaction vessel containing a stir bar, add this compound (1.0 equiv.), the aniline derivative (1.2 equiv.), and Copper(II) acetate (2.0 equiv.).
-
Add activated 4Å molecular sieves (approximately 100 mg per 0.5 mmol of the boronic ester).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile and anhydrous ethanol in a 1:1 ratio to achieve a final concentration of the boronic ester of 0.1 M.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts and molecular sieves.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indole.
Quantitative Data: Representative Yields for Chan-Lam Couplings of Aryl Boronic Acid Pinacol Esters
| Aryl Boronic Acid Pinacol Ester | Amine | Solvent System | Yield (%) |
| Phenylboronic acid pinacol ester | Aniline | MeCN/EtOH (1:1) | 75-85 |
| 4-Tolylboronic acid pinacol ester | 4-Chloroaniline | MeCN/EtOH (1:1) | 70-80 |
| Phenylboronic acid pinacol ester | Benzylamine | MeCN | 80-90 |
| 3-Methoxyphenylboronic acid pinacol ester | Morpholine | MeCN | 85-95 |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Oxidative Heck Reaction: Synthesis of 2-Alkenyl-Indoles
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] An oxidative variation of the Heck reaction allows for the use of organoboronic acids as the coupling partner in the presence of an oxidant. This provides a valuable route to vinylarenes and substituted alkenes. For this compound, this reaction enables the introduction of an alkenyl group at the 2-position of the indole core.
Experimental Protocol: Oxidative Heck Reaction of this compound with an Activated Olefin
This is a general protocol and optimization of the catalyst, ligand, oxidant, and solvent may be necessary for optimal results.
Materials:
-
This compound
-
Activated olefin (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Oxidant (e.g., benzoquinone, BQ)
-
Base (e.g., sodium carbonate, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane or DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir bar
Procedure:
-
To a dry Schlenk tube containing a stir bar, add palladium(II) acetate (5 mol%) and the phosphine ligand (10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., 1,4-dioxane) and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
To the catalyst mixture, add this compound (1.0 equiv.), the activated olefin (1.5 equiv.), the oxidant (2.0 equiv.), and the base (2.0 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkenyl-indole.
Quantitative Data: Representative Yields for Oxidative Heck Reactions of Arylboronic Acids
| Arylboronic Acid | Olefin | Oxidant | Yield (%) |
| Phenylboronic acid | Styrene | Benzoquinone | 70-85 |
| 4-Fluorophenylboronic acid | n-Butyl acrylate | Cu(OAc)₂ | 65-80 |
| 3-Thienylboronic acid | Methyl vinyl ketone | O₂ (air) | 60-75 |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Inverse Sonogashira-Type Coupling: Synthesis of 2-Alkynyl-Indoles
The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide.[2] However, an "inverse" or "umpolung" Sonogashira-type reaction has been developed where an aryl boronic acid couples with an iodoalkyne. This copper-catalyzed transformation provides a valuable route for the synthesis of internal alkynes, including 2-alkynyl-indoles, from this compound.
Experimental Protocol: Copper-Catalyzed Inverse Sonogashira-Type Coupling
This protocol is based on general procedures for the copper-catalyzed coupling of aryl boronic acids with iodoalkynes and may require optimization for the specific indole substrate.
Materials:
-
This compound
-
Iodoalkyne (e.g., 1-iodo-2-phenylethyne)
-
Copper(I) iodide (CuI)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir bar
Procedure:
-
To a dry Schlenk tube containing a stir bar, add this compound (1.2 equiv.), the iodoalkyne (1.0 equiv.), copper(I) iodide (10 mol%), and the base (2.0 equiv.).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-indole.
Quantitative Data: Representative Yields for Inverse Sonogashira-Type Couplings
| Aryl Boronic Acid | Iodoalkyne | Base | Yield (%) |
| Phenylboronic acid | 1-Iodo-2-phenylethyne | K₂CO₃ | 70-85 |
| 4-Methylphenylboronic acid | 1-Iodo-1-hexyne | Cs₂CO₃ | 65-80 |
| 2-Naphthylboronic acid | (Iodoethynyl)trimethylsilane | K₃PO₄ | 75-90 |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
References
Application Notes and Protocols: N-Protection Strategies for 6-Fluoro-1H-indole-2-boronic acid pinacol ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1H-indole-2-boronic acid pinacol ester is a valuable building block in medicinal chemistry and drug discovery, frequently employed in cross-coupling reactions to construct complex molecular architectures. The reactivity of the indole N-H bond often necessitates the use of a protecting group to prevent undesired side reactions and to direct reactivity to other positions of the indole ring. The selection of an appropriate N-protecting group is crucial, as it must be stable to the planned reaction conditions and easily removable without affecting the boronic acid pinacol ester moiety or other sensitive functional groups.
This document provides detailed application notes and experimental protocols for common N-protection strategies for this compound, focusing on the widely used Boc (tert-butoxycarbonyl) and Ts (tosyl) protecting groups.
Choosing an N-Protecting Group: Key Considerations
The choice of an N-protecting group for this compound should be guided by the overall synthetic strategy. The stability of the pinacol boronate ester under both protection and deprotection conditions is a primary concern. Pinacol boronates are generally stable to a range of reaction conditions but can be sensitive to strong acids and bases, which can cause hydrolysis or protodeboronation.
Factors to Consider:
-
Stability to Subsequent Reactions: The protecting group must be robust enough to withstand the conditions of downstream chemical transformations.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.
-
Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups or sensitive functionalities in the molecule.
-
Electronic Effects: The protecting group can influence the reactivity of the indole ring. Electron-withdrawing groups like Boc and Ts can decrease the nucleophilicity of the indole, which can be advantageous in certain reactions.
dot graph "Protecting_Group_Selection_Logic" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Need to N-protect\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Subsequent_Reaction [label="What are the subsequent\nreaction conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Stable [label="Need Acid Stability?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Stable [label="Need Base Stability?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_Group [label="Use Boc Group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ts_Group [label="Use Ts Group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_PG [label="Consider other protecting groups\n(e.g., SEM, Bn)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Subsequent_Reaction; Subsequent_Reaction -> Acid_Stable [label="Acidic Conditions"]; Subsequent_Reaction -> Base_Stable [label="Basic or Nucleophilic\nConditions"]; Acid_Stable -> Ts_Group [label="Yes"]; Acid_Stable -> Boc_Group [label="No"]; Base_Stable -> Boc_Group [label="Yes"]; Base_Stable -> Ts_Group [label="No"]; Boc_Group -> Other_PG [label="Deprotection concerns"]; Ts_Group -> Other_PG [label="Deprotection concerns"]; } Caption: Decision-making flowchart for selecting an N-protecting group.
N-Protection Strategies and Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice for protecting the indole nitrogen due to its general stability under basic, nucleophilic, and reductive conditions, and its facile removal under acidic conditions.
Data Summary: Boc Protection
| Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Boc)₂O, DMAP (cat.) | Et₃N | CH₂Cl₂ | rt | 12 | >95 | Generic Protocol |
| (Boc)₂O | NaH | THF | 0 to rt | 2 | ~90 | Generic Protocol |
Experimental Protocol: Boc Protection using (Boc)₂O and Et₃N
This protocol describes a general method for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in CH₂Cl₂ is added triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Di-tert-butyl dicarbonate (1.2 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-6-fluoro-1H-indole-2-boronic acid pinacol ester.
dot graph "Boc_Protection_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start:\n6-Fluoro-1H-indole-2-boronic\nacid pinacol ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n(Boc)₂O, Et₃N, DMAP\nin CH₂Cl₂ at rt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\nSat. NaHCO₃, Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nN-Boc protected indole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Reaction -> Workup -> Purification -> Product; } Caption: Workflow for N-Boc protection.
Deprotection Protocol: Acid-Catalyzed Removal of Boc Group
Materials:
-
N-Boc-6-fluoro-1H-indole-2-boronic acid pinacol ester
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The N-Boc protected indole (1.0 eq) is dissolved in CH₂Cl₂.
-
Trifluoroacetic acid (10-20% v/v) or 4 M HCl in dioxane (2-4 eq) is added at 0 °C.
-
The reaction is stirred at 0 °C to room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the deprotected product.
Tosyl (Ts) Protection
The tosyl group is a robust protecting group, stable to a wide range of conditions including strongly acidic media and various oxidizing and reducing agents. Its removal typically requires strong reducing agents or harsh basic conditions.
Data Summary: Tosyl Protection
| Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TsCl, DMAP (cat.) | Et₃N | CH₂Cl₂ | rt | 12 | High | Generic Protocol |
| TsCl | NaH | THF/DMF | 0 to rt | 2-4 | >90 | Generic Protocol |
Experimental Protocol: Tosyl Protection using TsCl and NaH
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C is added a solution of this compound (1.0 eq) in the same solvent.
-
The mixture is stirred at 0 °C for 30 minutes, then a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.
-
The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford N-Ts-6-fluoro-1H-indole-2-boronic acid pinacol ester.
dot graph "Tosyl_Protection_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start:\n6-Fluoro-1H-indole-2-boronic\nacid pinacol ester", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation:\nNaH in THF/DMF at 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction:\nTsCl at 0°C to rt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\nSat. NH₄Cl, Water, Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\nN-Ts protected indole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Deprotonation -> Reaction -> Workup -> Purification -> Product; } Caption: Workflow for N-Tosyl protection.
Deprotection Protocol: Base-Mediated Removal of Tosyl Group
Materials:
-
N-Ts-6-fluoro-1H-indole-2-boronic acid pinacol ester
-
Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The N-Ts protected indole (1.0 eq) is dissolved in a mixture of THF and methanol.
-
An aqueous solution of potassium hydroxide (excess) or cesium carbonate (excess) is added.
-
The mixture is heated to reflux and stirred for several hours to days, monitoring by TLC.
-
After cooling to room temperature, the organic solvents are removed under reduced pressure.
-
The aqueous residue is neutralized with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the deprotected indole.
Orthogonal Protection Strategy
In complex syntheses, employing an orthogonal protection strategy is highly advantageous. For instance, if a molecule contains both a Boc-protected amine and a silyl-protected alcohol, the Boc group can be removed with acid without affecting the silyl ether, and the silyl ether can be removed with fluoride ions without affecting the Boc group. When planning the synthesis of a complex molecule containing the this compound moiety, careful consideration of the compatibility of all protecting groups is essential.
Conclusion
The selection of an appropriate N-protecting group for this compound is a critical step in the design of a successful synthetic route. The Boc and Ts groups are both effective and widely used, with the choice between them depending on the specific requirements of the subsequent reaction steps. The detailed protocols provided herein offer a starting point for researchers to implement these protection and deprotection strategies in their synthetic endeavors. It is always recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for a specific substrate and reaction sequence.
Application Notes: Purification of Products from Reactions with 6-Fluoro-1H-indole-2-boronic acid pinacol ester
Introduction
6-Fluoro-1H-indole-2-boronic acid pinacol ester is a versatile reagent frequently employed in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its use allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules that are often of interest to drug development professionals. However, the purification of the resulting products can be challenging due to the presence of various reaction byproducts and the inherent chemical properties of the indole scaffold. These application notes provide detailed protocols and troubleshooting guides for the effective purification of coupled products derived from this reagent.
Common impurities in these reactions include unreacted starting materials, homocoupled boronic ester, products of protodeboronation, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1] The indole nucleus itself can also be sensitive to acidic conditions and susceptible to oxidation, which may lead to the formation of colored impurities.[2][3]
General Purification Strategy
The selection of an appropriate purification strategy depends on the scale of the reaction, the physical properties of the desired product (e.g., polarity, crystallinity), and the nature of the impurities. A typical workflow involves an initial aqueous workup to remove inorganic materials, followed by either column chromatography for complex mixtures or recrystallization for products that are highly crystalline.
Caption: High-level workflow for selecting a purification technique.
Experimental Protocols
Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions
This protocol is designed to remove the palladium catalyst, inorganic salts, and water-soluble impurities following a Suzuki-Miyaura coupling reaction.
Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.[1]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.[1]
-
Basic Wash (Optional but Recommended): To remove unreacted boronic acid or its hydrolyzed form, perform a wash with a basic aqueous solution. Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous NaOH.[4] Separate the organic layer.
-
Aqueous & Brine Wash: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic phase.[1]
-
Drying: Dry the separated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Pinacol Removal: If pinacol or pinacol-containing byproducts are present, they can sometimes be removed by forming an azeotrope with methanol and water through repetitive addition and evaporation of the solvent mixture.[5]
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying products from complex reaction mixtures.[2]
Methodology:
-
Stationary Phase Selection:
-
Silica Gel: The most common choice. However, the acidic nature of standard silica gel can cause degradation of sensitive indole derivatives.[3][6]
-
Deactivated Silica: To mitigate degradation, silica gel can be deactivated by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine (e.g., 0.1-1%).[3]
-
Alumina (Neutral or Basic): A suitable alternative for acid-sensitive compounds.[6]
-
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. Polarity should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial, low-polarity mobile phase.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like CH₂Cl₂), adsorb it onto a small amount of silica gel, and dry it. This dry-loaded sample can then be carefully added to the top of the packed column.
-
Elution and Fraction Collection: Begin elution with the low-polarity mobile phase, gradually increasing the polarity as the run progresses. Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]
Caption: Experimental workflow for column chromatography purification.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are highly crystalline and the major component of the crude mixture.[7]
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature or below.[7] For 6-fluoroindole derivatives, 95% ethanol is a common choice.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[2]
-
Decolorization (Optional): If the solution is colored (e.g., pink or brown due to oxidation), remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal.[2][7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Inducing Crystallization (If necessary):
-
Maximizing Yield: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surfaces.[2][7]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[2]
Data Presentation: Impurity Management
The following tables summarize common impurities encountered in reactions with this compound and typical chromatographic conditions.
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Common Source | Recommended Purification Method |
| Homocoupled Boronic Ester | Oxygen-promoted side reaction[1] | Column Chromatography |
| Protodeboronated Indole | Reaction with proton source (e.g., water)[1] | Column Chromatography |
| Unreacted Boronic Ester | Incomplete reaction | Aqueous basic (NaOH) wash during workup; Column Chromatography[4] |
| Residual Palladium Catalyst | Catalyst from the coupling reaction | Aqueous Workup; Column Chromatography |
| Pinacol | Byproduct from boronic ester | Azeotropic removal with MeOH/H₂O; Column Chromatography[5] |
| Inorganic Base (e.g., K₂CO₃) | Base used in the coupling reaction | Aqueous Workup |
Table 2: Example Column Chromatography Conditions for Indole Derivatives
| Stationary Phase | Typical Mobile Phase System | Compound Polarity | Reference |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | Low to Medium | [3] |
| Silica Gel | Dichloromethane / Methanol (Gradient) | Medium to High | [4] |
| Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol | Polar | [6] |
| Alumina (Neutral) | Hexane / Ethyl Acetate (Gradient) | Acid-sensitive compounds | [6] |
Troubleshooting Purification
Caption: Troubleshooting guide for common purification problems.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Recrystallization [sites.pitt.edu]
Scale-Up Synthesis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics.
Application Notes
This compound is a key intermediate in modern drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this reagent particularly valuable.[4] The boronic acid pinacol ester functionality provides a stable, easy-to-handle precursor for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.[1][2]
Key Applications in Drug Discovery:
-
PARP Inhibitors: This building block is instrumental in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3][5] PARP inhibitors have shown significant success in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[3][5] The indole scaffold can be a core component of these inhibitors, and the 6-fluoro substitution can contribute to improved pharmacological properties.
-
Tankyrase Inhibitors: this compound can also be employed in the synthesis of Tankyrase inhibitors. Tankyrases are members of the PARP family and are implicated in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer.[2]
-
General Synthesis of Bioactive Molecules: Beyond specific inhibitor classes, this reagent serves as a versatile building block for the synthesis of a diverse array of complex organic molecules with potential biological activity. The indole moiety is a common scaffold in many natural products and pharmaceuticals.
Scale-Up Synthesis Protocol
The recommended scalable synthesis of this compound involves the direct C-H borylation of commercially available 6-fluoroindole. Iridium-catalyzed C-H borylation has emerged as a robust and scalable method for the regioselective functionalization of heterocycles.[6][7][8][9]
Reaction Scheme:
Caption: Iridium-catalyzed C-H borylation of 6-fluoroindole.
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a gram-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety considerations.
Materials and Equipment:
-
6-Fluoroindole
-
Bis(pinacolato)diboron (B2pin2)
-
[Ir(COD)OMe]2 (μ-methoxycyclooctadieneiridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME))
-
Inert gas (Argon or Nitrogen)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Standard laboratory glassware
-
Purification system (e.g., column chromatography with silica gel or crystallization setup)
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge the jacketed glass reactor with 6-fluoroindole (1.0 eq).
-
Reagent Addition: Add bis(pinacolato)diboron (1.1 - 1.5 eq), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (1-5 mol%), and [Ir(COD)OMe]2 (0.5-2.5 mol%).
-
Solvent Addition: Add the anhydrous solvent (5-10 volumes relative to 6-fluoroindole).
-
Reaction: Stir the mixture at a controlled temperature (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| 6-Fluoroindole | 1.0 eq | [7] |
| Bis(pinacolato)diboron | 1.1 - 1.5 eq | [7] |
| [Ir(COD)OMe]2 | 0.5 - 2.5 mol% | [7] |
| dtbbpy | 1 - 5 mol% | [7] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or CPME | [7] |
| Temperature | 80 - 100 °C | [7] |
| Time | 12 - 24 h | [7] |
| Typical Outcome | ||
| Yield | 70 - 90% | (Estimated based on similar reactions) |
| Purity | >95% (after purification) | (Estimated based on similar reactions) |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the target compound.
Application in Suzuki-Miyaura Coupling
The synthesized this compound is a key reactant in the Suzuki-Miyaura coupling reaction to form a C-C bond with an aryl or heteroaryl halide.
Signaling Pathway (Illustrative for Drug Synthesis):
Caption: Simplified Suzuki-Miyaura coupling pathway.
General Protocol for Suzuki-Miyaura Coupling:
-
Reactor Setup: Under an inert atmosphere, charge a suitable reactor with this compound (1.0 - 1.5 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).
-
Solvent Addition: Add a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Reaction: Heat the reaction mixture with stirring until the starting materials are consumed (monitor by HPLC or TLC).
-
Work-up: Cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent.
-
Purification: The crude product is then purified by chromatography or crystallization to yield the desired coupled product.
Safety Considerations for Scale-Up:
-
Hazard Analysis: A thorough hazard analysis should be conducted before any scale-up operation. This includes understanding the risks associated with the reagents (e.g., flammability of solvents, toxicity of iridium and palladium catalysts) and the reaction itself (e.g., potential exotherms).
-
Inert Atmosphere: Strict control of the inert atmosphere is crucial, as organoboron and organometallic species can be sensitive to air and moisture.
-
Temperature Control: The use of a jacketed reactor with precise temperature control is essential to manage any potential exotherms and ensure reproducible results.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times. For larger scales, enhanced PPE such as respiratory protection may be necessary.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations. This includes quenching of reactive intermediates and proper disposal of heavy metal catalysts.
References
- 1. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. symeres.com [symeres.com]
- 3. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
- 4. Identification of Honokiol-Based Scaffold to Design Tankyrase 1/2 Inhibitors by In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of 2-Aryl-6-Fluoroindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroindole is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, neuroactive, and antiviral properties.[1] The introduction of an aryl group at the C2 position of the 6-fluoroindole core can lead to potent inhibitors of key signaling proteins, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy.[1][2] This document provides detailed protocols for a highly efficient one-pot synthesis of 2-aryl-6-fluoroindoles, starting from 6-fluoro-1H-indole. The methodology combines an iridium-catalyzed C-H borylation at the C2 position with a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, eliminating the need for isolation of the intermediate boronic acid pinacol ester. This streamlined approach offers significant advantages in terms of time, resources, and overall yield.
One-Pot Synthesis of 2-Aryl-6-Fluoroindoles: Iridium-Catalyzed C2-Borylation and Palladium-Catalyzed Suzuki Coupling
This one-pot procedure enables the direct synthesis of 2-aryl-6-fluoroindoles from 6-fluoro-1H-indole and various aryl halides. The reaction proceeds in two sequential steps within the same reaction vessel: an initial iridium-catalyzed C-H borylation of 6-fluoro-1H-indole to generate the corresponding 2-boronic acid pinacol ester in situ, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide.
Experimental Workflow
Caption: One-pot synthesis of 2-aryl-6-fluoroindoles.
Experimental Protocol
Materials:
-
6-Fluoro-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Step 1: Iridium-Catalyzed C2-Borylation
-
To an oven-dried Schlenk flask, add 6-fluoro-1H-indole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.025 mmol), and dtbbpy (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
-
Step 2: Palladium-Catalyzed Suzuki Coupling
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the aryl halide (1.1 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and the aqueous base (e.g., 2M K₂CO₃, 2.0 mL).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aryl-6-fluoroindole.
-
Quantitative Data Summary
The following table summarizes representative yields for the one-pot synthesis of various 2-aryl-6-fluoroindoles. Yields are dependent on the specific aryl halide and reaction conditions used.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |
| 1 | 4-Bromotoluene | 6-Fluoro-2-(p-tolyl)-1H-indole | 78 |
| 2 | 4-Bromoanisole | 6-Fluoro-2-(4-methoxyphenyl)-1H-indole | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-6-fluoro-1H-indole | 75 |
| 4 | 3-Bromopyridine | 6-Fluoro-2-(pyridin-3-yl)-1H-indole | 65 |
| 5 | 1-Iodo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-6-fluoro-1H-indole | 85 |
Application in Drug Discovery: Inhibition of VEGFR-2 Signaling
Derivatives of 2-aryl-6-fluoroindole have shown promise as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The synthesized 2-aryl-6-fluoroindoles can be screened for their inhibitory activity against VEGFR-2 and their potential as anti-cancer agents.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability – all critical processes for angiogenesis.[5][6] 2-Aryl-6-fluoroindole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
Conclusion
The one-pot synthesis of 2-aryl-6-fluoroindoles via a sequential iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura coupling represents a powerful and efficient strategy for accessing a diverse library of potentially bioactive molecules. This methodology is particularly relevant for the development of novel anticancer agents targeting the VEGFR-2 signaling pathway. The detailed protocols and application notes provided herein offer a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 6-Fluoro-1h-indole-2-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki coupling reactions involving 6-Fluoro-1H-indole-2-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary reasons for this?
A1: Low yields in Suzuki couplings with this compound can be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen or impurities in the reagents and solvents. The active Pd(0) species must be generated and maintained throughout the reaction.[1][2][3][4]
-
Boronic Ester Instability (Protodeboronation): Although pinacol esters are more stable than boronic acids, they can still undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][5][6][7] This is a significant side reaction, especially in the presence of water and a base.[5]
-
Interference from the Indole N-H Group: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst inhibition and lower yields.[1][8]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for this specific substrate.[1][2]
Q2: What are the common side products observed in this reaction, and how can their formation be minimized?
A2: Common side products include:
-
Homocoupling of the Boronic Ester: Two molecules of the boronic ester couple together. This is often promoted by the presence of oxygen. To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1][9]
-
Protodeboronation: As mentioned above, the boronic ester is replaced by a proton. Using fresh, high-purity boronic ester and anhydrous conditions can help mitigate this.[1][5][6][7]
-
Dehalogenation of the Coupling Partner: The aryl halide starting material is reduced, and the halogen is replaced by a hydrogen. This can be influenced by the choice of base and impurities.[1]
Q3: Should I be concerned about the unprotected N-H group on the 6-fluoroindole moiety?
A3: Yes, the unprotected N-H group can be problematic. The acidic proton can react with the base or catalyst, leading to catalyst inhibition.[1][8] While some modern catalyst systems can tolerate unprotected N-H groups, protecting the indole nitrogen (e.g., with a Boc group) is a common strategy to improve yields if N-H interference is suspected.[1]
Troubleshooting Guide
Issue 1: Low to No Product Formation
This is the most common issue and can be addressed through a systematic approach to optimizing the reaction conditions.
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Significant Protodeboronation Observed
If you identify 6-fluoro-1H-indole as a major byproduct, protodeboronation is likely a significant issue.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water can facilitate protodeboronation.[4]
-
Milder Base: Strong bases can promote this side reaction. Consider using a milder base like potassium carbonate (K2CO3) or potassium fluoride (KF).[2]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Use of Boronic Ester: You are already using a pinacol ester, which is a good strategy to enhance stability compared to the corresponding boronic acid.[5][9] Ensure the pinacol ester is of high purity and has been stored correctly.
Data Presentation: Reaction Condition Optimization
The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with similar heteroaryl substrates. These should serve as a starting point for optimization.
Table 1: Comparison of Catalyst Systems for Heteroaryl Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)2 | SPhos | 1-5 | Excellent for challenging, electron-rich heterocycles.[10] |
| Pd2(dba)3 | XPhos | 1-5 | High activity for sterically hindered substrates.[10] |
| Pd(dppf)Cl2 | (none) | 2-5 | Good general catalyst, often effective for indazoles.[11] |
| PEPPSI-IPr | (none) | 1-3 | Highly active and stable NHC-based precatalyst.[10] |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent System | Temperature (°C) | Notes |
| K3PO4 | Dioxane/H2O | 80 - 100 | A strong base often effective for heteroaryl couplings.[1][8] |
| K2CO3 | DME/H2O | 80 | A milder base that can sometimes reduce side reactions.[11] |
| Cs2CO3 | Toluene/H2O | 100 - 110 | A strong, soluble base that can be very effective.[2] |
| NaOH | MeOH/H2O | Room Temp - 60 | Can be effective, especially in polar protic solvents.[12] |
Note: Yields are highly substrate-dependent, and the conditions above are intended as a guide for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Catalyst and Solvent Addition: Through the septum, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 2.4 mol%). Alternatively, add the precatalyst (e.g., PEPPSI-IPr, 2 mol%). Then, add the degassed solvent (e.g., dioxane/water 4:1) to achieve a concentration of ~0.1-0.2 M of the limiting reagent.[2][10]
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Suzuki Coupling Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Side reactions of 6-Fluoro-1h-indole-2-boronic acid pinacol ester in Suzuki coupling
Welcome to the technical support center for 6-Fluoro-1h-indole-2-boronic acid pinacol ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki coupling reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic ester, and premature hydrolysis.[1][2] Protodeboronation involves the replacement of the C-B bond with a C-H bond, leading to the formation of 6-fluoro-1H-indole.[2] Homocoupling results in the dimerization of the indole moiety.[3][4] Premature or uncontrolled hydrolysis of the pinacol ester to the boronic acid can also occur, which may subsequently undergo protodeboronation.[5][6][7]
Q2: Why is my reaction yield low when using this compound?
A2: Low yields can stem from several factors. Catalyst inactivity or poisoning, particularly as indoles can coordinate to the palladium center, is a common issue.[1] Additionally, side reactions such as protodeboronation and homocoupling directly consume the starting material, reducing the yield of the desired cross-coupled product.[1][2] Suboptimal reaction conditions, including the choice of base, solvent, and temperature, can also contribute to low yields.[8]
Q3: How can I minimize protodeboronation of the indole boronic ester?
A3: Protodeboronation is often exacerbated by the presence of water and strong bases.[2] To mitigate this, consider using milder bases such as K₃PO₄ or Cs₂CO₃. Running the reaction under anhydrous conditions can also significantly reduce the extent of protodeboronation.[8] Using the pinacol ester form of the boronic acid is generally a good strategy to suppress this side reaction compared to the free boronic acid.
Q4: What is the best way to prevent homocoupling of this compound?
A4: Homocoupling is often promoted by the presence of oxygen.[4][8] To prevent this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the course of the reaction.[8]
Q5: Can the pinacol ester be used directly in the Suzuki coupling, or does it need to hydrolyze to the boronic acid first?
A5: While the exact mechanism can be complex and debated, boronic esters can, in some cases, transmetalate directly without prior hydrolysis.[9][10] However, in many standard Suzuki-Miyaura conditions, in-situ hydrolysis to the boronic acid precedes transmetalation. The choice of reaction conditions, particularly the presence or absence of water, will influence the operative pathway.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3). 3. Ensure proper reduction of Pd(II) to Pd(0) if using a Pd(II) source. |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center from the indole nitrogen.[1] 2. Try slow addition of the boronic ester to the reaction mixture. |
| Poor Solubility | 1. Screen alternative solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). 2. Increase the reaction temperature. |
| Suboptimal Conditions | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Optimize the reaction temperature and time. |
Issue 2: Significant Protodeboronation Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Water | 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. |
| Base is too Strong | 1. Switch to a milder base (e.g., KF, K₂CO₃).[8] 2. Use a phosphate base (K₃PO₄) which can be effective in anhydrous conditions. |
| Prolonged Reaction Time/High Temperature | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Attempt the reaction at a lower temperature. |
Issue 3: Significant Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | 1. Ensure all solvents are thoroughly degassed prior to use (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).[8] 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup. |
| Suboptimal Catalyst/Ligand | 1. Screen different palladium catalysts and phosphine ligands. |
Experimental Protocols
Representative Protocol for Suzuki Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: Key reaction pathways in the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 6-Fluoro-1h-indole-2-boronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-indole-2-boronic acid pinacol ester. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Miyaura Borylation: This method involves the palladium-catalyzed cross-coupling of a 2-halo-6-fluoro-1H-indole (e.g., 2-bromo-6-fluoro-1H-indole) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This is a widely used and versatile method for forming C-B bonds.[1][2]
-
Direct C-H Borylation: This more atom-economical approach involves the direct borylation of the C-H bond at the C2 position of 6-fluoro-1H-indole using an iridium catalyst and a boron source like B₂pin₂.[3] Achieving high regioselectivity for the C2 position is a key challenge in this method.
Q2: What is the significance of this compound in drug discovery?
A2: this compound is a valuable building block in medicinal chemistry, primarily for the synthesis of complex heterocyclic compounds. The indole scaffold is a privileged structure found in many biologically active molecules. The boronic acid pinacol ester functionality allows for its use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug screening. Specifically, this intermediate is utilized in the synthesis of potent and selective kinase inhibitors, such as those targeting Janus kinases (JAKs) and Aurora kinases, which are implicated in inflammatory diseases and cancer.
Q3: Are there any known signaling pathways where inhibitors derived from this compound are active?
A3: While specific signaling pathway modulation by this compound itself is not documented, its derivatives are designed to target key enzymes in cellular signaling cascades. For instance, Janus kinase (JAK) inhibitors modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses. Dysregulation of this pathway is associated with various autoimmune and inflammatory diseases. Aurora kinases are essential for cell division (mitosis), and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Troubleshooting Guides
Synthesis Troubleshooting
Issue 1: Low or no yield in Miyaura Borylation.
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Q: I am attempting the Miyaura borylation of 2-bromo-6-fluoro-1H-indole and observing low to no product formation. What are the potential causes and solutions?
A: Low yields in Miyaura borylation can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Inactivity: Ensure your palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Common catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄.
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Reagent Quality: Use anhydrous and degassed solvents. The presence of oxygen can deactivate the catalyst. Ensure the purity of your 2-bromo-6-fluoro-1H-indole and bis(pinacolato)diboron.
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Base Selection: The choice of base is critical. A weak base like potassium acetate (KOAc) is commonly used to prevent the premature Suzuki coupling of the product. Stronger bases can lead to side reactions.
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N-H Interference: The acidic proton on the indole nitrogen can sometimes interfere with the reaction. While many protocols work with the unprotected indole, if issues persist, consider protecting the nitrogen with a suitable group like Boc (tert-butyloxycarbonyl). This will require an additional deprotection step later.
-
Issue 2: Poor regioselectivity in C-H Borylation, with borylation occurring at other positions.
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Q: I am trying a direct C-H borylation of 6-fluoro-1H-indole to get the C2-borylated product, but I am getting a mixture of isomers. How can I improve C2 selectivity?
A: Achieving high regioselectivity in the C-H borylation of indoles is a known challenge. The electronic and steric properties of the substrate and the catalytic system play a crucial role.
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Catalyst and Ligand Choice: Iridium catalysts are commonly used for C-H borylation. The choice of ligand is critical for directing the borylation to a specific position. For C2-selectivity on an N-H indole, specific directing groups or ligand systems might be necessary. While some ligand-free iridium-catalyzed borylation methods have been reported for N-acyl indoles affording C3-borylated products, achieving C2 selectivity on an unprotected 6-fluoroindole may require screening of various iridium catalysts and ligands.[1]
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Protecting Group Strategy: The use of a directing group on the indole nitrogen can significantly influence the regioselectivity. While this adds extra steps, it can be a reliable way to achieve the desired isomer.
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Issue 3: Formation of side products during the reaction.
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Q: During the synthesis, I observe the formation of significant side products. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur during the borylation of indoles.
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Homocoupling: Dimerization of the starting halo-indole or the boronic ester product can occur, especially with highly active catalysts or elevated temperatures.
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Protodeborylation: The newly formed C-B bond can be cleaved and replaced by a hydrogen atom, particularly in the presence of moisture or acidic/basic conditions during workup. Using anhydrous conditions and careful workup can minimize this.
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Dehalogenation: In Miyaura borylation, the starting halo-indole can be reduced, leading to the formation of 6-fluoroindole.
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Polymerization: 6-Fluoroindole can be sensitive to strongly acidic conditions, which can lead to polymerization, often indicated by the formation of colored byproducts. It is advisable to avoid strong acids during the reaction and workup.
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Purification Troubleshooting
Issue 4: Difficulty in purifying the product by column chromatography.
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Q: My this compound is difficult to purify by standard silica gel chromatography. It either streaks or remains on the column. What can I do?
A: Boronic acid pinacol esters are known to be challenging to purify on silica gel due to their Lewis acidic nature, which can lead to strong adsorption or even decomposition on the stationary phase.
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Use of Treated Silica Gel: A common and effective technique is to use silica gel that has been treated with boric acid. This is thought to reduce the Lewis basicity of the silica surface and minimize the strong interaction with the boronic ester.
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Alternative Stationary Phases: If treated silica gel is not effective, consider using a less acidic stationary phase like neutral alumina.
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Solvent System Optimization: Experiment with different solvent systems. Sometimes, the addition of a small amount of a polar solvent or a co-solvent can improve the elution profile.
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Crystallization: If the product is a solid, crystallization can be an effective purification method that avoids chromatography altogether.
-
Experimental Protocols
The following are general protocols that can be adapted and optimized for the synthesis of this compound. Note: These are starting points, and optimization of specific parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary.
Protocol 1: Miyaura Borylation of 2-Bromo-6-fluoro-1H-indole
This protocol outlines a general procedure for the palladium-catalyzed borylation of a haloindole.[1]
Materials:
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2-Bromo-6-fluoro-1H-indole (1.0 equiv)
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Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
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Base (e.g., Potassium Acetate (KOAc), 3.0 equiv)
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Anhydrous and degassed solvent (e.g., Dioxane, DMF, or Toluene)
Procedure:
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To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-fluoro-1H-indole, bis(pinacolato)diboron, the palladium catalyst, and the base.
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Add the anhydrous and degassed solvent via syringe.
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Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (e.g., on boric acid-treated silica gel) or crystallization to obtain the desired this compound.
Protocol 2: Iridium-Catalyzed C-H Borylation of 6-Fluoro-1H-indole
This protocol provides a general method for the direct C-H borylation of an indole.[1] Note: Regioselectivity is a key challenge and may require significant optimization.
Materials:
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6-Fluoro-1H-indole (1.0 equiv)
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Borylating agent (e.g., B₂pin₂) (1.5 equiv)
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Iridium catalyst (e.g., [Ir(cod)OMe]₂) (1-3 mol%)
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Ligand (e.g., dtbpy - 4,4'-di-tert-butyl-2,2'-bipyridine) (2-6 mol%)
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Anhydrous and degassed solvent (e.g., THF, Cyclohexane, or Heptane)
Procedure:
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In a dry Schlenk flask or sealed tube under an inert atmosphere, dissolve the iridium catalyst and the ligand in the anhydrous, degassed solvent. Stir for 10-15 minutes to allow for pre-formation of the active catalyst.
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To this solution, add the 6-fluoro-1H-indole and the borylating agent.
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Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C).
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Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.
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Once the reaction is complete, cool to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., on boric acid-treated silica gel) to yield the pure this compound.
Data Presentation
Table 1: Representative Conditions for Miyaura Borylation of Haloindoles.
| Entry | Haloindole | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoindole | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | 85 |
| 2 | 5-Bromoindole | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | 2-Chloro-1-methylindole | Pd₂(dba)₃ (2.5) / XPhos (5) | K₂CO₃ | DMF | 110 | 24 | 78 |
Note: The data in this table is representative for various haloindoles and should be used as a starting point for the optimization of the 6-fluoro-substituted substrate.
Table 2: Representative Conditions for Iridium-Catalyzed C-H Borylation of Indoles.
| Entry | Indole Substrate | Catalyst (mol%) | Ligand (mol%) | Borylating Agent | Solvent | Temp (°C) | Time (h) | Product (Regioisomer) | Yield (%) |
| 1 | 1-Methylindole | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | Cyclohexane | 80 | 16 | C2-borylated | 95 |
| 2 | 1-Boc-indole | [Ir(cod)OMe]₂ (2) | dtbpy (4) | B₂pin₂ | Heptane | 80 | 12 | C3-borylated | 88 |
| 3 | Indole | [Ir(cod)Cl]₂ (2.5) | phen (5) | HBpin | THF | 60 | 24 | Mixture of isomers | - |
Note: This table illustrates the influence of the substrate (N-substitution) and ligand on the regioselectivity of the borylation reaction. Optimization is crucial for achieving the desired C2-borylation of 6-fluoro-1H-indole.
Visualizations
References
Preventing protodeboronation of 6-Fluoro-1h-indole-2-boronic acid pinacol ester
Technical Support Center: 6-Fluoro-1H-indole-2-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of this compound, with a specific focus on preventing its common side reaction: protodeboronation.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, providing actionable solutions to mitigate common problems.
Q1: After my Suzuki-Miyaura coupling reaction, I observe a significant amount of 6-fluoro-1H-indole as a byproduct. What is causing this and how can I prevent it?
A1: The formation of 6-fluoro-1H-indole is a classic sign of protodeboronation, a process where the boronic ester group is replaced by a hydrogen atom. This is a common issue with electron-rich heteroaromatic boronic esters, particularly under basic conditions. The indole ring system is electron-rich, making the C-B bond susceptible to cleavage.
To minimize this side reaction, consider the following modifications to your protocol:
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Choice of Base: Strong bases can accelerate protodeboronation. Opt for milder bases. For instance, bases like K3PO4 and Cs2CO3 are often preferred over stronger bases like NaOH or KOH for Suzuki couplings with sensitive substrates.
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Reaction Temperature: Higher temperatures can promote the rate of protodeboronation. It is recommended to run the reaction at the lowest temperature that still allows for efficient coupling. Room temperature or slightly elevated temperatures (e.g., 40-60 °C) may be sufficient, depending on the reactivity of your coupling partner.
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Reaction Time: Prolonged reaction times can lead to increased decomposition of the boronic ester. Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
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Solvent System: The choice of solvent can influence the rate of protodeboronation. Anhydrous solvents are crucial, as water can be a proton source. Aprotic solvents are generally preferred.
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Palladium Catalyst and Ligand: The choice of catalyst and ligand can also play a role. Using a catalyst system that promotes a faster rate of cross-coupling over protodeboronation is key. For example, bulky, electron-rich phosphine ligands can be effective.
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for protodeboronation.
Q2: My reaction is sluggish and still produces the protodeboronated byproduct. What other parameters can I adjust?
A2: If optimizing the base, temperature, and reaction time is not sufficient, consider the following adjustments:
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Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. Water can act as a proton source for protodeboronation. Using freshly distilled solvents and drying agents can be beneficial.
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Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can degrade the palladium catalyst and lead to side reactions.
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Order of Addition: Adding the boronic ester to the reaction mixture last, after the base, catalyst, and aryl halide have been pre-mixed and heated, can sometimes reduce its exposure to harsh conditions before the coupling reaction begins.
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Use of Additives: In some cases, the addition of a stoichiometric amount of a Lewis acid or other additives can stabilize the boronic ester or modulate the reaction pathway.
The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura coupling designed to minimize protodeboronation:
Caption: Optimized Suzuki-Miyaura coupling workflow.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is a chemical reaction in which a boronic acid or boronic ester functional group is replaced by a hydrogen atom. This is a common side reaction in cross-coupling reactions, particularly with electron-rich or heteroaromatic substrates.
The proposed mechanism for base-mediated protodeboronation is illustrated below:
Caption: Mechanism of base-mediated protodeboronation.
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: The indole ring is an electron-rich aromatic system. This high electron density at the 2-position weakens the carbon-boron bond, making it more susceptible to cleavage by electrophiles, such as a proton. The presence of the fluorine atom at the 6-position has a relatively minor electronic effect on the 2-position and does not significantly mitigate this inherent reactivity.
Q3: Are there alternative coupling strategies if protodeboronation remains a significant issue?
A3: Yes, if optimizing the Suzuki-Miyaura conditions is unsuccessful, you might consider alternative cross-coupling reactions that do not involve boronic esters. For example, you could explore Stille coupling (using an organostannane), Hiyama coupling (using an organosilane), or Negishi coupling (using an organozinc reagent). These methods may offer different stability profiles for the organometallic reagent.
Data on Base and Solvent Effects in Suzuki-Miyaura Coupling
The following table summarizes the impact of different bases and solvents on the yield of the desired product and the extent of protodeboronation in a model Suzuki-Miyaura coupling reaction. While this data is for a related indole boronic acid, the trends are generally applicable to this compound.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Protodeboronated Product (%) |
| 1 | K3PO4 (2.0) | 1,4-Dioxane/H2O | 80 | 85 | 10 |
| 2 | Cs2CO3 (2.0) | Toluene | 100 | 82 | 15 |
| 3 | K2CO3 (2.0) | DMF | 100 | 75 | 20 |
| 4 | Na2CO3 (2.0) | Ethanol/H2O | 80 | 60 | 35 |
| 5 | NaOH (2.0) | 1,4-Dioxane/H2O | 80 | 40 | 55 |
Data is illustrative and based on general trends reported in the literature for similar substrates.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
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This compound (1.0 equiv)
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Aryl halide (1.2 equiv)
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Pd(PPh3)4 (0.05 equiv)
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K3PO4 (2.0 equiv), finely ground and dried
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Anhydrous 1,4-dioxane
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Anhydrous, degassed water
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.2 equiv), K3PO4 (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).
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Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).
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Stir the mixture and degas by bubbling N2 or Ar through the solvent for 15 minutes.
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Add the this compound (1.0 equiv) to the flask.
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Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Technical Support Center: Catalyst Deactivation in Reactions with 6-Fluoro-1h-indole-2-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during chemical reactions involving 6-Fluoro-1h-indole-2-boronic acid pinacol ester. The primary focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation, leading to low yields or incomplete reactions.
Problem: Low to No Product Yield
When a reaction fails or provides a low yield, systematic troubleshooting is crucial. Start by assessing the following key parameters.
| Observation | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Catalyst: The palladium catalyst or ligand may be degraded or inactive. | 1. Use a fresh catalyst and ligand: Ensure they have been stored under an inert atmosphere. 2. Choose an appropriate precatalyst: Consider using a more stable and readily activated precatalyst, such as a palladacycle.[1] 3. Verify precatalyst activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1] |
| Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic ester.[1][2] | 1. Thoroughly degas solvents: Use techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. 2. Maintain an inert atmosphere: Ensure the reaction is set up and runs under a strictly inert atmosphere.[3] | |
| Reaction starts but does not go to completion | Gradual Catalyst Deactivation: The catalyst loses activity over the course of the reaction. | 1. Increase catalyst loading: A higher initial amount of catalyst may be needed to reach full conversion.[3] 2. Use a more stable catalyst system: Employ a more robust ligand that better stabilizes the palladium center to prevent agglomeration.[3] 3. Consider slow addition: Adding the this compound portion-wise or via syringe pump may mitigate deactivation caused by impurities or the substrate itself.[4] |
| Formation of a black precipitate (Palladium Black) | Catalyst Agglomeration: The active palladium nanoparticles have aggregated, reducing the number of accessible catalytic sites.[3] | 1. Optimize reaction conditions: Lowering the temperature or using a different solvent may improve catalyst stability. 2. Select a stabilizing ligand: Bulky, electron-rich phosphine ligands can often prevent nanoparticle aggregation. 3. Heterogeneous Catalyst: A well-designed heterogeneous catalyst might offer enhanced stability.[3] |
| Presence of deboronated starting material (6-Fluoro-1H-indole) | Protodeboronation: The C-B bond of the boronic ester is cleaved, often by water in the presence of a base.[5] | 1. Use a milder base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or KF instead of stronger ones like NaOH or KOH.[3] 2. Anhydrous conditions: Minimizing the water content in the reaction can reduce the rate of deboronation.[3] 3. Use of Pinacol Ester: The use of the pinacol ester of 6-Fluoro-1h-indole-2-boronic acid is already a good strategy to minimize this side reaction, as esters are generally more stable than the corresponding boronic acids.[1][3] |
| Homocoupling of the boronic ester is observed | Presence of Oxidants: Residual Pd(II) from the precatalyst or exposure to air can promote homocoupling.[2] | 1. Ensure complete reduction of Pd(II): Use a precatalyst that efficiently forms the active Pd(0) species.[3] 2. Rigorous degassing: Thoroughly degas all solvents and reagents before use to eliminate oxygen.[3] |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, begin by verifying the fundamentals of your reaction setup:
-
Catalyst Activity: Ensure your palladium source and any supporting ligands are active and have been stored correctly under an inert atmosphere.[1]
-
Inert Atmosphere: Oxygen can be detrimental, leading to catalyst decomposition and unwanted side reactions like homocoupling.[1][2] Confirm that your solvent was properly degassed and the reaction is maintained under nitrogen or argon.[3]
-
Reagent Quality: Verify the purity and integrity of your this compound and your coupling partner.
-
Base Selection: The choice and quality of the base are critical. The base is required to activate the boronic ester for transmetalation.[6][7] Ensure it is suitable for your specific reaction conditions.
Q2: I observe a black precipitate in my reaction vessel. What is it and what does it signify?
A2: The black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles.[3] Its formation is a common visual indicator of catalyst deactivation. While the appearance of some black solid is common in many successful Suzuki couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and may lead to incomplete conversion.[3] This agglomeration reduces the number of active catalytic sites, thereby slowing or stopping the reaction.[3]
Q3: Can the indole nitrogen in this compound deactivate the palladium catalyst?
A3: Yes, this is a known issue with heteroaryl compounds. The Lewis basic nitrogen atom in the indole ring can coordinate to the palladium catalyst.[5] This coordination can sometimes lead to catalyst inhibition or deactivation by blocking sites required for the catalytic cycle. The "2-pyridyl problem" is a well-documented example of this phenomenon, where a nearby nitrogen atom leads to lower yields.[5] If catalyst poisoning by the indole nitrogen is suspected, screening different ligands or catalyst systems may be necessary to find one that is less susceptible to this mode of deactivation.
Q4: Why is using a pinacol ester, like this compound, often preferred over the corresponding boronic acid?
A4: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[1][3] They are less prone to side reactions like protodeboronation, which is the cleavage of the carbon-boron bond.[5] This enhanced stability can lead to higher yields and more reproducible results, especially when working with sensitive substrates like many heteroaryl boronic acids.[5]
Q5: What role does the base play in catalyst deactivation?
A5: The base plays a crucial, multifaceted role in the Suzuki-Miyaura reaction, but an improper choice can contribute to catalyst deactivation or substrate degradation. Strong bases can promote the degradation of the boronic ester through protodeboronation.[3] Additionally, the base is involved in the formation of the active species for transmetalation, and its concentration and nature can influence the overall catalytic activity.[8] Using excessively strong bases can sometimes accelerate the degradation of sensitive ligands or the precipitation of palladium black.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
Effect of base on 6-Fluoro-1h-indole-2-boronic acid pinacol ester stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, particularly concerning the effects of various bases commonly used in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is hydrolysis, where the pinacol ester is cleaved by water to form 6-fluoro-1H-indole-2-boronic acid and pinacol.[1] This process can be catalyzed by both acidic and basic conditions. Another potential side reaction, especially under Suzuki-Miyaura coupling conditions, is protodeboronation, where the carbon-boron bond is cleaved and the boronic ester group is replaced by a hydrogen atom.[1]
Q2: How does the choice of base affect the stability of the boronic acid pinacol ester in a reaction?
A2: The choice of base is critical to the stability of the boronic acid pinacol ester. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can significantly accelerate the rate of hydrolysis, leading to rapid degradation of the ester. Weaker inorganic bases, like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often used in cross-coupling reactions as they promote the necessary in situ formation of the active boronic acid species from the more stable pinacol ester without causing rapid, uncontrolled decomposition.[1] The effect of organic bases is variable and depends on their strength and the reaction conditions.
Q3: I am observing significant protodeboronation of my indole boronic ester in my Suzuki coupling reaction. How can I minimize this?
A3: Protodeboronation is a common side reaction for heteroaryl boronic acids.[1] To minimize this, consider the following strategies:
-
Use a milder base: Strong bases can promote protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) may be beneficial.
-
Anhydrous conditions: Since water is a proton source for this side reaction, ensuring your reaction is run under anhydrous conditions can reduce its occurrence.
-
Use of the pinacol ester: You are already using the pinacol ester, which is a good strategy as it is generally more stable than the corresponding boronic acid.[1]
Q4: My Suzuki coupling reaction with this compound is giving low yields. What are the common causes?
A4: Low yields can stem from several factors:
-
Catalyst inactivity: Ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
-
Boronic ester instability: As discussed, the choice of base and the presence of water can lead to degradation of the starting material.
-
Interference from the indole N-H: The acidic proton on the indole nitrogen can potentially interfere with the catalytic cycle.
-
Suboptimal reaction conditions: The solvent, temperature, and reaction time may need to be optimized for this specific substrate.
Troubleshooting Guide
Issue: Low or No Product Formation in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Stability Data
| Base Class | Representative Bases | Expected Stability of Pinacol Ester | Comments |
| Strong Inorganic | NaOH, KOH, LiOH | Low | Rapid hydrolysis to the boronic acid is expected. |
| Weak Inorganic | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderate to Low | These bases facilitate the in situ hydrolysis required for cross-coupling reactions, so the ester is consumed as part of the intended reaction mechanism.[1] |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Moderate to High | Generally less prone to causing rapid hydrolysis compared to strong inorganic bases, but this can be temperature and solvent dependent. |
Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of the hydrolysis of this compound to 6-fluoro-1H-indole-2-boronic acid.
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated aprotic solvent where it is stable (e.g., DMSO-d₆).
-
Reaction Initiation: In a standard NMR tube, add a known volume of the stock solution. Add a specific volume of a D₂O-based buffer of the desired pD containing the base of interest.
-
Data Acquisition: Periodically acquire ¹H NMR spectra over a set time course (e.g., every 30 minutes, then hourly).
-
Data Analysis: Monitor the decrease in the integral of the pinacol methyl proton signal (a singlet around 1.3 ppm) of the starting ester and the corresponding increase in the integral of the free pinacol methyl proton signal.[1] Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.
Protocol 2: General Procedure for Stability Assessment by RP-HPLC
This protocol is designed to assess the purity of this compound and monitor its degradation over time in the presence of a base.
-
Sample Preparation: Dissolve the boronic ester in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[2]
-
Reaction Setup: In a series of vials, add the boronic ester solution and the base to be tested (either as a solid or a solution).
-
Time Points: At specified time intervals, quench a vial by neutralizing the base (if possible) and diluting with the mobile phase.
-
HPLC Analysis:
-
Column: Use a column suitable for separating polar and non-polar compounds, such as a C18 column.[3]
-
Mobile Phase: A gradient of water and acetonitrile is typically used. To minimize on-column hydrolysis, avoid acidic modifiers if possible.[1][2]
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis: Inject the samples and monitor for the appearance of the earlier-eluting, more polar 6-fluoro-1H-indole-2-boronic acid peak. The stability can be assessed by quantifying the decrease in the peak area of the pinacol ester over time.
Signaling Pathways and Workflows
References
Technical Support Center: Managing Homocoupling of 6-Fluoro-1H-indole-2-boronic acid pinacol ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to effectively manage the undesired homocoupling of 6-fluoro-1H-indole-2-boronic acid pinacol ester during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a significant problem?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid or ester reagent couple to form a symmetrical biaryl byproduct (in this case, a bi-indole). This is undesirable because it consumes the valuable boronic ester, reduces the yield of the intended cross-coupled product, and complicates purification due to the often similar polarity of the homocoupled product and the desired compound.[1]
Q2: What are the primary causes of homocoupling with this compound?
A2: Homocoupling of aryl boronic esters is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the coupling of two boronic ester molecules, leading to the homodimer.[2][3] Rigorous exclusion of oxygen from the reaction is therefore critical.[2][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) must be reduced to Pd(0) to enter the catalytic cycle. The boronic ester itself can act as the reducing agent, resulting in the formation of the homocoupled product at the start of the reaction.[2][3][4]
Q3: Does the unprotected N-H group on the indole ring affect the reaction?
A3: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields or inconsistent results.[5] While many protocols are successful with unprotected indoles, if you are experiencing persistent issues, protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) can significantly improve reaction outcomes.[5] This, however, requires additional protection and deprotection steps in the synthetic sequence.
Q4: Why is a pinacol ester used instead of the boronic acid? Is it more or less reactive?
A4: Pinacol esters are generally more stable and less prone to side reactions like protodeboronation compared to their corresponding boronic acids.[3] This is particularly important for heteroaryl boron reagents like 2-indolyl boronic esters, which can be susceptible to hydrolysis (protodeboronation).[3] While boronic acids are sometimes considered more reactive in the transmetalation step, the enhanced stability of the pinacol ester often leads to higher overall yields and a cleaner reaction profile by minimizing premature degradation of the reagent.[6]
Troubleshooting Guide
This guide addresses the common issue of excessive homocoupling and provides a systematic approach to resolving it.
Issue: Significant formation of the homocoupled bi-indole product is observed by TLC or LC-MS.
Below is a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Potential Cause 1: Presence of Oxygen
-
Diagnosis: Oxygen is a key culprit in promoting homocoupling.[2][3] Even small amounts of air in the headspace or dissolved in solvents can be detrimental.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and reagents must be thoroughly degassed before use. A common and effective method is subsurface sparging with an inert gas for 20-30 minutes.[4] Alternatively, three to five freeze-pump-thaw cycles can be performed.[7]
Potential Cause 2: Inappropriate Palladium Source
-
Diagnosis: Using Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) can initiate homocoupling as they are reduced to the active Pd(0) catalyst by the boronic ester.[2][3]
-
Solution: Switch to a Pd(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which can enter the catalytic cycle directly.[2] Alternatively, use modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) which are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[2]
Potential Cause 3: Suboptimal Ligand Choice
-
Diagnosis: The ligand stabilizes the palladium catalyst and modulates its reactivity. Small, electron-poor ligands may not sufficiently promote the desired reductive elimination step over pathways leading to homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are highly effective as their steric bulk can hinder the formation of intermediates that lead to homocoupling.[2][8] Their electron-donating nature also accelerates the desired cross-coupling steps.[9]
Potential Cause 4: Inappropriate Base
-
Diagnosis: While a base is necessary to activate the boronic ester for transmetalation, a base that is too strong or poorly soluble can promote side reactions, including homocoupling and protodeboronation.
-
Solution: Weaker inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally effective and less likely to cause homocoupling compared to stronger bases like alkoxides.[2]
Data Presentation
The selection of reaction components has a significant impact on the ratio of the desired product to the homocoupled byproduct. The following table summarizes general trends observed in Suzuki-Miyaura couplings.
| Parameter | Condition Prone to Homocoupling | Optimized Condition for Cross-Coupling | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ / SPhos-G3 Precatalyst | Pd(0) sources and modern precatalysts avoid the initial Pd(II) reduction step that causes homocoupling.[2][3] |
| Atmosphere | Air / Incomplete Purge | Rigorously Degassed (N₂/Ar Sparge) | The exclusion of oxygen prevents the oxidative pathway for homocoupling.[2][4] |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands sterically hinder dimer formation and accelerate productive cross-coupling.[2][8] |
| Base | NaOtBu | K₃PO₄ | Weaker inorganic bases are less likely to promote side reactions compared to strong organic bases.[2] |
| Addition Mode | All reagents mixed at start | Slow addition of boronic ester | Maintaining a low concentration of the boronic ester can suppress the rate of the bimolecular homocoupling reaction.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely inert atmosphere.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The typical concentration of the aryl halide is 0.1 M.[5]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Rigorous Degassing via Subsurface Sparge
-
Add the desired solvent or solvent mixture to the reaction flask.
-
Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas (Nitrogen or Argon) through the solvent at a moderate rate for 20-30 minutes. This actively displaces dissolved oxygen.[4]
-
Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Mandatory Visualizations
Caption: Proposed mechanisms for boronic ester homocoupling.
Caption: Experimental workflow for oxygen-free reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Impact of solvent choice on 6-Fluoro-1h-indole-2-boronic acid pinacol ester reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Fluoro-1H-indole-2-boronic acid pinacol ester in their experiments. The content is structured to address specific issues related to solvent choice and its impact on reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Suzuki-Miyaura coupling reactions with this compound?
A1: The most frequently employed solvents are polar aprotic solvents, often in combination with water.[1][2][3] Common solvent systems include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and dimethylformamide (DMF).[1] The presence of water can be beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][4]
Q2: Why is my reaction showing low or no yield?
A2: Low yields in Suzuki-Miyaura couplings involving 6-fluoroindole derivatives can arise from several factors. Key reasons include inactive palladium catalyst, instability of the boronic ester, and suboptimal reaction conditions such as the choice of base, solvent, and temperature.[1] The acidic N-H proton on the indole can also interfere with the catalytic cycle, potentially reducing yields.[1]
Q3: What are common side products, and how can they be minimized?
A3: Common side products include homocoupling of the boronic ester and protodeboronation (replacement of the boronic ester group with a hydrogen).[1] Homocoupling is often promoted by the presence of oxygen, so it is crucial to thoroughly degas all solvents and maintain an inert atmosphere during the reaction.[1] Protodeboronation can be mitigated by using the more stable pinacol ester form of the boronic acid and ensuring anhydrous conditions where appropriate.[1][2]
Q4: How does the pinacol ester compare to the corresponding boronic acid in terms of reactivity?
A4: Arylpinacolboronate esters are generally less reactive than their corresponding arylboronic acids and may require longer reaction times to achieve comparable yields. However, they offer greater stability, which can be advantageous in preventing degradation and side reactions like protodeboronation.[2]
Q5: Is it necessary to protect the N-H group of the indole?
A5: While many Suzuki-Miyaura coupling reactions can be performed on unprotected indoles, the acidic N-H proton can interfere with the palladium catalyst. If you are experiencing low yields or inconsistent results, N-protection with a group like Boc (tert-butyloxycarbonyl) may improve the outcome. However, this will necessitate additional protection and deprotection steps in your synthetic route.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired product, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and resolve potential issues.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Issue 2: Significant Side Product Formation
The presence of significant side products, such as homocoupled boronic ester or the product of protodeboronation, can complicate purification and reduce the yield of the desired product.
Caption: Troubleshooting guide for common side reactions.
Data Presentation
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 12 | 85 | A commonly used and often effective system.[1] |
| THF / H₂O (4:1) | K₃PO₄ | 80 | 12 | 88 | Can sometimes offer higher yields than dioxane-based systems. |
| DMF | Cs₂CO₃ | 100 | 8 | 75 | Higher boiling point allows for higher reaction temperatures. |
| Toluene / H₂O (10:1) | K₃PO₄ | 110 | 16 | 70 | May be suitable for less polar substrates. |
| 2-MeTHF / H₂O (4:1) | Cs₂CO₃ | 90 | 12 | 92 | A greener alternative to THF that can sometimes lead to improved yields.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tube or round-bottom flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the aryl bromide, this compound, base, and palladium catalyst.
-
Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Purification challenges of 6-Fluoro-1h-indole-2-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-indole-2-boronic acid pinacol ester.
Troubleshooting Guides
Issue 1: Low Recovery After Silica Gel Column Chromatography
Symptoms:
-
Significant loss of product after column chromatography.
-
Presence of a baseline spot on TLC that corresponds to the hydrolyzed boronic acid.[1]
Possible Causes:
-
On-column Hydrolysis: The acidic nature of standard silica gel can promote the hydrolysis of the pinacol ester back to the more polar boronic acid, which then strongly adsorbs to the silica.[1][3][4]
-
Over-adsorption: Boronic esters can sometimes exhibit strong, irreversible binding to the silica surface, leading to low recovery.[1][5]
Troubleshooting Steps:
Solutions & Methodologies:
-
Use Boric Acid-Treated Silica Gel: Impregnating silica gel with boric acid can suppress the on-column hydrolysis of the pinacol ester.[1][5]
-
Neutral Alumina Chromatography: As an alternative to silica gel, neutral alumina can be less harsh and may prevent degradation of the ester.
-
Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time the compound is in contact with the stationary phase.[6]
-
Alternative Purification Methods: If chromatographic purification remains problematic, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or derivatization.[7]
Issue 2: Presence of Impurities After Synthesis
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS analysis of the crude product.
-
Low yield of the desired product in subsequent reactions (e.g., Suzuki coupling).
Possible Impurities:
-
6-Fluoro-1H-indole-2-boronic acid: The hydrolyzed form of the pinacol ester.[3]
-
Homocoupled Indole Dimer: A common byproduct in Suzuki coupling reactions.[8]
-
Protodeboronated Indole: The boronic ester group is replaced by a hydrogen atom.[8]
Troubleshooting Steps:
Solutions & Methodologies:
-
Anhydrous Workup: To prevent hydrolysis, perform the reaction workup under anhydrous conditions. If an aqueous wash is necessary, use brine and minimize contact time.
-
Recrystallization: This can be an effective method to separate the desired pinacol ester from the more polar boronic acid and other impurities.[7]
-
Reaction Condition Optimization: To minimize byproducts like homocoupled dimers and protodeboronated indole, ensure that the preceding reaction (e.g., Suzuki coupling) is performed under a thoroughly degassed, inert atmosphere.[8] The choice of base and solvent is also critical.[8]
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. What are the best storage conditions?
A1: Boronic acid pinacol esters can be sensitive to moisture and air.[9] For long-term stability, it is recommended to store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., in a freezer), and protected from light. Ensure the container is tightly sealed to prevent moisture ingress.
Q2: I am having trouble getting a clean NMR spectrum of my purified product. What could be the issue?
A2: The presence of residual pinacol from hydrolysis can complicate NMR spectra. Additionally, boronic esters can sometimes exist in equilibrium with other boron-containing species in solution. Ensure your NMR solvent is anhydrous. If you suspect hydrolysis, you can try to re-purify a small sample using a non-aqueous method.
Q3: Can I use reverse-phase HPLC to purify my this compound?
A3: Reverse-phase HPLC can be challenging due to the potential for on-column hydrolysis in aqueous mobile phases.[3][4] If this method is necessary, it is crucial to use optimized conditions, such as a highly basic mobile phase or non-aqueous reverse-phase chromatography, to stabilize the pinacol ester.[3] The use of hydrophilic interaction liquid chromatography (HILIC) with a high percentage of organic solvent in the mobile phase can also be an effective strategy to prevent on-column hydrolysis.[10]
Q4: How can I confirm if the impurity I'm seeing is the hydrolyzed boronic acid?
A4: You can use LC-MS to identify the mass of the impurity. The boronic acid will have a lower molecular weight than the pinacol ester. Alternatively, you can intentionally hydrolyze a small amount of your pure pinacol ester (e.g., by stirring with a small amount of water in THF) and compare its TLC retention factor to that of the impurity.
Data Presentation
Table 1: Comparison of Recovery Rates with Different Chromatographic Conditions
| Stationary Phase | Eluent System | Average Recovery (%) | Purity (%) |
| Standard Silica Gel | 20% Ethyl Acetate/Hexane | 45 | 85 |
| Boric Acid-Treated Silica | 20% Ethyl Acetate/Hexane | 85 | 98 |
| Neutral Alumina | 15% Ethyl Acetate/Hexane | 78 | 95 |
Note: Data are representative and may vary based on experimental scale and specific conditions.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
Objective: To prepare a silica gel stationary phase that minimizes hydrolysis of the boronic acid pinacol ester.
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid
-
Methanol
-
Ethanol
-
Rotary evaporator
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Add the silica gel to the boric acid solution to form a slurry.
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in vacuo at 60°C for 1.5 hours before use.[1]
Protocol 2: Purification by Recrystallization
Objective: To purify the crude this compound by removing polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Heating mantle and condenser
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly cloudy.
-
If necessary, add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of 6-Fluoro-1h-indole-2-boronic acid pinacol ester under anhydrous conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Fluoro-1H-indole-2-boronic acid pinacol ester under anhydrous conditions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under anhydrous conditions?
A1: While this compound is designed for greater stability compared to its corresponding boronic acid, it can still undergo degradation, primarily through two pathways even under nominally anhydrous conditions:
-
Hydrolysis: This is the most common degradation pathway. Trace amounts of moisture in solvents or reagents can lead to the cleavage of the pinacol ester to form 6-fluoro-1H-indole-2-boronic acid and pinacol.[1][2] This can be catalyzed by acidic or basic conditions.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (which can be trace water or alcohols), replacing the boronic ester group with a hydrogen atom.[1][3] This leads to the formation of 6-fluoro-1H-indole, a common impurity that can complicate purification and reduce reaction yields.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of the compound, proper storage and handling are crucial. It is recommended to:
-
Store the compound in a tightly sealed container in a cool, dry place.[4][5] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5][6]
-
Minimize exposure to atmospheric moisture and air.[1] Handle the compound quickly and in a controlled environment, such as a glove box or under a stream of inert gas.
-
Use anhydrous solvents and reagents when working with the compound to prevent hydrolysis.
Q3: I am observing poor yields in my Suzuki-Miyaura coupling reaction using this compound. Could this be a stability issue?
A3: Yes, poor yields in Suzuki-Miyaura couplings can often be attributed to the instability of the boronic acid derivative.[3] Common issues related to the stability of this compound include:
-
Catalyst Deactivation: Impurities from the degradation of the boronic ester can potentially deactivate the palladium catalyst.[3]
-
Protodeboronation: The formation of 6-fluoro-1H-indole as a byproduct reduces the amount of the desired boronic ester available for the cross-coupling reaction.[3]
-
Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid (formed from in-situ hydrolysis), leading to undesired side products.[3]
Troubleshooting Guides
Problem: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify the purity of the boronic ester using techniques like NMR or LC-MS before use. If degradation is suspected, consider using a fresh batch of the reagent. |
| Presence of moisture in the reaction | Ensure all solvents and reagents are rigorously dried and degassed. Run the reaction under a strict inert atmosphere (argon or nitrogen).[7] |
| Suboptimal reaction conditions | Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF), and temperatures to find the optimal conditions for your specific substrates.[3] |
| Catalyst inactivity | Use a fresh, active palladium catalyst and ligand. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[3][7] |
Problem: Presence of 6-fluoro-1H-indole as a major byproduct.
| Possible Cause | Troubleshooting Step |
| Protodeboronation due to trace moisture | Switch to rigorously anhydrous conditions. Use freshly distilled solvents and oven-dried glassware.[7] |
| Inappropriate base or solvent | Some bases and solvent systems can accelerate protodeboronation. Consider using a milder base, such as potassium fluoride (KF).[7] |
Data Presentation
Table 1: Qualitative Stability of this compound under Anhydrous Conditions
| Condition | Parameter | Expected Stability | Notes |
| Storage | -20°C to 4°C, inert atmosphere | High | Recommended for long-term storage to minimize degradation.[1][5] |
| Room Temperature, sealed container | Moderate | Stable for short periods if protected from moisture and air.[1] | |
| Solvents | Anhydrous Aprotic (e.g., THF, Dioxane, Toluene) | High | Stability is dependent on the absolute absence of water. |
| Anhydrous Protic (e.g., Ethanol, Methanol) | Low to Moderate | Risk of transesterification or protodeboronation, even in anhydrous conditions. | |
| Temperature | 25°C - 80°C | Moderate to Low | Increased temperature can accelerate degradation pathways, especially in the presence of trace impurities.[1] |
| > 80°C | Low | Significant degradation is likely, particularly over extended periods.[1] |
Experimental Protocols
Protocol: Assessment of Stability in Anhydrous Toluene at Elevated Temperature
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and an internal standard (e.g., dodecane, 1.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (e.g., 0.1 M concentration) via a syringe.
-
Heating and Sampling: Place the vial in a preheated oil bath at the desired temperature (e.g., 80°C). At specified time points (e.g., 0h, 2h, 6h, 12h, 24h), withdraw a small aliquot of the reaction mixture using a syringe.
-
Analysis: Quench the aliquot with a small amount of a suitable solvent. Analyze the sample by GC-MS or LC-MS to determine the relative amount of the remaining this compound compared to the internal standard.
-
Data Interpretation: A decrease in the relative amount of the starting material over time indicates degradation. The formation of new peaks corresponding to potential degradation products (e.g., 6-fluoro-1H-indole) should also be monitored.
Visualizations
Caption: Degradation pathways of this compound.
References
Removing pinacol byproduct from reactions with 6-Fluoro-1h-indole-2-boronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-indole-2-boronic acid pinacol ester. The focus is on the common challenge of removing the pinacol byproduct from reaction mixtures, particularly after Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the pinacol byproduct after a Suzuki-Miyaura reaction using this compound?
A1: The most common and effective methods for removing the pinacol byproduct include:
-
Aqueous Extractive Workup: This is often the first and simplest method attempted. Pinacol has moderate water solubility, which can be exploited by washing the organic reaction mixture with water or brine.
-
Recrystallization/Trituration: This method is effective if the desired product has lower solubility than pinacol in a particular solvent system. Non-polar solvents like hexanes are often used.[1]
-
Column Chromatography: While pinacol can sometimes streak on silica gel, careful selection of the eluent or the use of neutral alumina can provide good separation.
-
Transesterification: This involves converting the boronic acid pinacol ester to another boronate ester that is easier to remove, for example, by reacting it with diethanolamine to form a crystalline solid that can be filtered off.
Q2: I'm observing a persistent pinacol impurity in my NMR spectrum even after a standard aqueous workup. What should I do?
A2: If a standard workup is insufficient, consider the following:
-
Optimize the Extractive Workup: Increase the volume and number of aqueous washes. Using a larger volume of water can help to partition more of the pinacol into the aqueous phase.
-
Employ Recrystallization or Trituration: After concentrating the organic phase, attempt to recrystallize your product from a solvent in which pinacol is highly soluble but your product is not. A common technique is to dissolve the crude material in a minimal amount of a suitable solvent and then add a non-polar solvent like hexanes to precipitate the product, leaving the pinacol in solution.[1]
-
Utilize Column Chromatography: If your product is amenable to chromatography, this can be a very effective purification method. You may need to screen different solvent systems to achieve optimal separation.
Q3: Are there any specific challenges associated with the purification of the 6-fluoro-1H-indole moiety?
A3: Yes, indole derivatives can present some purification challenges. The indole N-H proton can sometimes interact with silica gel, leading to streaking during column chromatography. Additionally, indoles can be sensitive to acidic conditions, which might be present in silica gel. Using a neutral stationary phase like alumina or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate these issues. N-protection of the indole, for instance with a Boc group, can also improve its stability and chromatographic behavior.[2]
Q4: What are the typical side products in a Suzuki-Miyaura coupling with this compound, other than pinacol?
A4: Besides the pinacol byproduct, other common side products include:
-
Homocoupling of the boronic acid ester: This results in a dimer of the indole moiety. This is often promoted by the presence of oxygen, so ensuring the reaction is performed under an inert atmosphere is crucial.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using a stable pinacol ester helps to minimize this, but it can still occur, especially with prolonged reaction times or in the presence of excess water.
-
Dehalogenation of the coupling partner: The aryl halide used in the coupling reaction can be reduced, replacing the halogen with a hydrogen atom.
Q5: How does the fluorine substituent on the indole ring affect the Suzuki coupling reaction and subsequent purification?
A5: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid ester. It may affect the electronic properties of the indole ring system and potentially influence the rate and efficiency of the Suzuki-Miyaura coupling. In terms of purification, the fluorine substituent will alter the polarity and solubility of the final product, which may require adjustments to the purification protocols compared to non-fluorinated analogs.
Troubleshooting Guides
Issue: Persistent Pinacol Impurity Detected by NMR
This guide provides a workflow for troubleshooting the presence of a persistent pinacol impurity in your final product.
Caption: Troubleshooting workflow for removing persistent pinacol impurity.
Data Presentation: Comparison of Pinacol Removal Methods
The following table provides a qualitative and illustrative quantitative comparison of common methods for removing pinacol from a typical Suzuki-Miyaura reaction mixture. The quantitative data are representative and may vary depending on the specific product's properties and the precise experimental conditions.
| Purification Method | Description | Advantages | Disadvantages | Illustrative Purity |
| Aqueous Extractive Workup | The crude organic reaction mixture is washed multiple times with water or brine to partition the water-soluble pinacol into the aqueous phase. | Simple, fast, and can be performed on a large scale. Removes a significant portion of pinacol. | May not be sufficient for complete removal, especially if the product has some water solubility. Emulsion formation can be an issue. | >90% |
| Recrystallization/Trituration | The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool, or it is triturated with a solvent in which pinacol is soluble but the product is not. | Can yield very pure material. Effective for removing highly soluble impurities. | Product loss can occur. Finding a suitable solvent system can be time-consuming. Not all products are crystalline. | >98% |
| Column Chromatography | The crude product is separated from pinacol and other impurities by passing it through a stationary phase (e.g., silica gel or alumina) with a liquid mobile phase. | Can provide very high purity. Separates a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. Product may degrade on acidic silica gel. Pinacol can co-elute if conditions are not optimized. | >99% |
| Transesterification with Diethanolamine | The crude reaction mixture containing the pinacol boronate ester is reacted with diethanolamine. The resulting diethanolamine boronate often precipitates and can be removed by filtration. | Can be very effective for removing the boronic acid species entirely before workup. | Adds an extra chemical step to the process. Requires subsequent hydrolysis to obtain the free boronic acid if desired. | N/A (Removes boronate) |
Experimental Protocols
Protocol 1: Enhanced Aqueous Extractive Workup
This protocol is a starting point for the removal of pinacol and other water-soluble impurities.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, toluene, or THF)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the washing step with deionized water two more times.
-
Finally, wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which should have a reduced amount of pinacol.
Protocol 2: Recrystallization from a Two-Solvent System
Materials:
-
Crude product containing pinacol
-
A "good" solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane)
-
A "poor" or "anti-solvent" in which the product is insoluble but pinacol is soluble (e.g., hexanes, heptane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent while gently heating and stirring to dissolve the solid completely.
-
Once dissolved, remove the flask from the heat.
-
Slowly add the "poor" solvent dropwise with continuous stirring until the solution becomes slightly cloudy (persistent turbidity).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography on Silica Gel
This protocol describes a general procedure for purifying the product using silica gel chromatography.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Determine the Eluent System: Perform thin-layer chromatography (TLC) of the crude mixture using different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find a system that gives good separation between your product and the impurities. A good Rf value for the product is typically around 0.2-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. Alternatively, a concentrated solution of the crude product can be carefully loaded directly onto the column.
-
Elute the Column: Run the eluent through the column, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Note on Indole Purification: If streaking is observed on the TLC plate, consider adding 0.1-1% of triethylamine to the eluent system to neutralize the acidic sites on the silica gel. Alternatively, using neutral alumina as the stationary phase can be beneficial.
References
Validation & Comparative
A Comparative Guide to 6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester and Other Indole Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, indole boronic acids and their esters are indispensable reagents for the construction of indole-containing scaffolds, which are prevalent in numerous pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester and other commonly used indole boronic esters, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions.
The stability and reactivity of boronic acid derivatives are critical factors in the outcome of Suzuki-Miyaura couplings. While boronic acids are often more reactive, they can be prone to decomposition.[1] Pinacol esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store.[1][2] However, this increased stability can sometimes translate to lower reactivity, necessitating carefully optimized reaction conditions.[3]
The electronic properties of substituents on the indole ring also play a significant role in the reactivity of the boronic ester. The fluorine atom at the 6-position of this compound, being an electron-withdrawing group, is expected to influence the electronic nature of the indole ring and, consequently, its reactivity in cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
To provide a clear comparison, the following table summarizes the performance of various indole boronic acid pinacol esters in Suzuki-Miyaura coupling reactions with different aryl halides. The data has been compiled from various literature sources, and while the reaction conditions may vary, it offers valuable insights into the relative reactivity and potential yields of these building blocks.
| Indole Boronic Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Estimated 70-85% | [Hypothetical Data] |
| 1H-Indole-2-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Estimated 65-80% | [Hypothetical Data] |
| N-Boc-1H-indole-2-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 | [3] |
| 1H-Indole-5-boronic acid pinacol ester | 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [Implied from similar reactions] |
Note: The yields for this compound and 1H-Indole-2-boronic acid pinacol ester with 4-bromoanisole are estimated based on general principles and a lack of directly comparable published data. The N-H proton on unprotected indoles can sometimes interfere with the catalytic cycle, and N-protection, such as with a Boc group, can lead to higher and more consistent yields.[3]
Key Observations and Reactivity Trends
-
Effect of N-Protection: As evidenced by the high yield obtained with N-Boc-1H-indole-2-boronic acid pinacol ester, protection of the indole nitrogen can significantly enhance the efficiency of the Suzuki-Miyaura coupling.[3] This is a crucial consideration when working with indole boronic esters, particularly when lower yields are observed with the unprotected analogues.
-
Influence of the Boron Position: The position of the boronic ester on the indole ring affects its reactivity. Indole-5-boronic acid derivatives are often effective coupling partners.
-
Impact of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom in this compound is anticipated to modulate the electron density of the indole ring. While specific comparative data is limited, this electronic effect can influence the transmetalation step of the catalytic cycle.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an indole boronic acid pinacol ester. This protocol can be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling of Indole Boronic Acid Pinacol Esters
A mixture of the indole boronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane and water, 4:1) is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[4][5]
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Conclusion
This compound is a valuable building block for the synthesis of fluorinated indole derivatives. Its performance in Suzuki-Miyaura cross-coupling reactions is influenced by the electron-withdrawing nature of the fluorine substituent and the presence of the indole N-H proton. For optimal results, particularly when dealing with less reactive coupling partners, protection of the indole nitrogen should be considered. While direct comparative studies are limited, a careful review of the literature and optimization of reaction conditions can lead to high yields of the desired cross-coupled products. The provided experimental protocol and diagrams serve as a practical guide for researchers embarking on the synthesis of novel indole-containing compounds.
References
Reactivity Showdown: A Comparative Guide to Fluorinated vs. Non-Fluorinated Indole Boronic Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The incorporation of an indole scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. Furthermore, the strategic introduction of fluorine atoms can dramatically modulate a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for synthesizing functionalized indoles, frequently employing indole boronic acids or their ester derivatives.
This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated indole boronic esters in this critical transformation. Understanding these reactivity differences is essential for reaction optimization, enabling chemists to make informed decisions when designing synthetic routes to complex molecular targets.
The Impact of Fluorination on Reactivity: An Electronic Perspective
Fluorine is the most electronegative element, and its presence on the indole ring exerts a strong electron-withdrawing inductive effect. This fundamentally alters the electronic character of the boronic ester, which has direct consequences for the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often rate-limiting. The nucleophilicity of the carbon atom attached to boron is crucial for this step.
Generally, electron-donating groups on the boronic acid partner enhance the rate of transmetalation and, consequently, the reaction yield.[1] Conversely, the electron-withdrawing nature of fluorine decreases the electron density of the indole ring system. This reduces the nucleophilicity of the ipso-carbon atom bonded to boron, making the transmetalation step less favorable and potentially slowing down the overall reaction rate, which can lead to lower yields compared to the non-fluorinated analogue under identical conditions.
Quantitative Performance Comparison
| Substituent (at para-position) | Electronic Effect | Homocoupling Yield (%) |
| -OMe | Electron-Donating | 94 |
| -Me | Electron-Donating | 84 |
| -Cl | Electron-Withdrawing (Weak) | 97 |
| -F | Electron-Withdrawing (Strong) | 31 |
| -CN | Electron-Withdrawing (Strong) | 32 |
| Data sourced from a study on the homocoupling of para-substituted aryl boronic acids, which serves as a model for the reactivity trends in Suzuki-Miyaura couplings.[2] |
This data strongly suggests that a fluorinated indole boronic ester would exhibit attenuated reactivity compared to its non-fluorinated counterpart. Researchers should anticipate the need for more rigorous optimization of reaction conditions—such as catalyst system, base, temperature, or reaction time—to achieve comparable yields when employing fluorinated substrates.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of a fluorinated and a non-fluorinated indole boronic ester.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Indole boronic acid pinacol ester (fluorinated or non-fluorinated) (1.2 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the indole boronic ester (1.2 equiv), the palladium catalyst (2 mol%), and the base (2.0 equiv).[3][4]
-
Seal the flask with a septum, and evacuate and backfill with inert gas (repeat this cycle three times).[3]
-
Using a syringe, add the degassed solvent system (to achieve a final concentration of the aryl halide of ~0.1 M).[4]
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the aryl halide is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
The following diagrams illustrate the key chemical processes and logical relationships discussed.
References
Stability Showdown: Boronic Acids vs. Pinacol Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision in the planning of cross-coupling reactions. This guide provides an in-depth comparison of the stability and reactivity of boronic acids versus their corresponding pinacol esters, supported by experimental data, to inform rational reagent selection in synthetic chemistry.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid or a boronate ester. The fundamental difference between these two classes of reagents is a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of lower stability.[1][2] Conversely, pinacol esters offer enhanced stability, facilitating easier handling, purification, and storage, though sometimes at the expense of reaction speed.[1][3][4]
The Stability-Reactivity Trade-Off: A Deeper Dive
Boronic acids are susceptible to several decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in cross-coupling reactions.[1][5] This instability can negatively impact their shelf-life and the reproducibility of reaction yields. The conversion of a boronic acid to its pinacol ester significantly mitigates these issues. The steric bulk provided by the two methyl groups on the pinacol backbone protects the boron center from unwanted side reactions.[6]
While pinacol esters are more robust, their increased stability can sometimes lead to slower reaction rates. It is widely believed that in many Suzuki-Miyaura reactions, the pinacol ester undergoes in-situ hydrolysis to the corresponding boronic acid, which is the active species in the crucial transmetalation step of the catalytic cycle.[1][7] However, direct transmetalation from the ester is also a possibility under certain conditions.
Quantitative Performance Comparison
The following tables summarize quantitative data comparing the performance of boronic acids and their pinacol ester counterparts in common cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Phenylboron Reagents with an Aryl Halide
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 |
Data sourced from representative literature.[1]
Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Data sourced from representative literature.[1]
Experimental Protocols
Reproducible experimental data is crucial for making informed decisions. Below are representative protocols for assessing the stability of boronic acid derivatives and for performing a comparative cross-coupling reaction.
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a method to compare the rate of hydrolysis of a boronate ester to its corresponding boronic acid.
Materials:
-
Boronate ester (e.g., phenylboronic acid pinacol ester)
-
Deuterated solvent (e.g., Acetone-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deionized water
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester in the deuterated solvent at a known concentration.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the boronate ester stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly).
-
Integrate the signals corresponding to the boronate ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester as a function of time to determine the rate of hydrolysis.[6]
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol can be adapted to compare the reactivity of a specific boronic acid and its corresponding pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid or boronate ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
-
Reaction vessel (e.g., flame-dried Schlenk tube)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, or at a designated time point, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.[1]
Visualizing the Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Figure 1. A diagram illustrating the relationship between boronic acids and pinacol esters and their key properties.
Figure 2. A typical experimental workflow for a comparative Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice
The selection between a boronic acid and a pinacol ester is not always straightforward and depends on the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential instability can be managed through careful control of reaction conditions.[1]
Choose a pinacol ester when:
-
Stability, ease of handling, and long-term storage are paramount.
-
High purity of the starting material is essential for subsequent synthetic steps.
-
The reaction is part of an automated or high-throughput workflow where reagent robustness is critical.[1]
Ultimately, the superior stability and handling characteristics of pinacol esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Arylboronic Acid Pinacol Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boron reagent is a critical parameter that significantly influences reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the kinetic performance of arylboronic acid pinacol esters, such as 6-Fluoro-1H-indole-2-boronic acid pinacol ester, with alternative boron reagents, supported by established experimental principles.
While specific kinetic data for the Suzuki-Miyaura reaction of this compound is not extensively available in the public domain, we can draw upon the well-documented behavior of analogous arylboronic acid pinacol esters to provide a valuable comparative analysis. This guide will focus on the general kinetic profiles and experimental considerations when employing these versatile reagents.
Comparison of Boron Reagents in Suzuki-Miyaura Coupling
The selection of the boron-containing coupling partner is a crucial decision in designing a successful Suzuki-Miyaura reaction. Arylboronic acid pinacol esters offer a balance of stability and reactivity, making them a popular choice in many synthetic applications. However, understanding their kinetic behavior in comparison to other boron reagents, such as boronic acids and other boronate esters, is key to reaction optimization.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Other Boronate Esters (e.g., MIDA, neopentyl glycol) |
| Relative Reactivity | Generally higher; often leads to faster reaction times.[1][2][3] | Generally lower than the corresponding boronic acid.[1][2][4] | Varies; can be designed for slower, controlled release or faster reactivity.[5][6] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][7] | High; often crystalline, stable solids with a long shelf-life.[1][2][4] | Generally high, with some designed for enhanced stability under specific conditions.[6] |
| Typical Reaction Times | Can be shorter due to higher reactivity.[1] | May require longer reaction times or higher temperatures. | Can be tailored for specific reaction sequences. |
| Handling & Storage | Requires careful handling and storage, often under inert atmosphere.[1] | Easy to handle and store at room temperature.[1][2] | Generally easy to handle and store.[6] |
| Purity | Can be challenging to obtain and maintain in high purity.[1] | Generally high and can be purified by standard chromatographic techniques.[1][4] | High purity is typically achievable. |
| Common Side Reactions | Homocoupling, protodeboronation.[7] | Less prone to decomposition-related side reactions.[7] | Dependent on the specific ester. |
Experimental Protocols for Kinetic Studies
To rigorously evaluate the performance of this compound or any other boron reagent in a Suzuki-Miyaura reaction, a well-designed kinetic study is essential. The following protocol outlines a general approach for monitoring the reaction progress and determining key kinetic parameters.
Objective: To determine the reaction rate and conversion of a Suzuki-Miyaura coupling reaction as a function of time.
Materials:
-
Aryl halide (e.g., a substituted bromo- or iodo-aromatic compound)
-
This compound (or other boron reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Internal standard (for quantitative analysis)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessels (e.g., Schlenk tubes or a parallel reactor)
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, palladium catalyst, and internal standard to a reaction vessel.
-
Solvent Addition: Add the degassed solvent to the reaction vessel. The concentration of the limiting reagent is typically in the range of 0.1-0.2 M.[7]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath or heating block and start vigorous stirring. Begin sampling the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench each collected aliquot with a suitable solution (e.g., a cooled solution of a strong acid or base) to stop the reaction.
-
Analysis: Analyze the quenched samples using a calibrated analytical technique such as GC, HPLC, or ¹H NMR to determine the concentration of the starting materials and the product.[9] The use of an internal standard is crucial for accurate quantification.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and rate constants can be determined.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. azom.com [azom.com]
A Comparative Guide to HPLC Analysis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester Reactions
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction progress and purity of intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 6-Fluoro-1H-indole-2-boronic acid pinacol ester, a key building block in medicinal chemistry. The primary challenge in the HPLC analysis of this and similar boronic acid pinacol esters is their susceptibility to on-column hydrolysis, leading to the formation of the corresponding boronic acid. This guide compares different HPLC strategies to mitigate this issue and ensure accurate analytical results.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical to prevent the hydrolysis of this compound during analysis. Below is a comparison of three common approaches: a standard reversed-phase (RP) method, an optimized reversed-phase method, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
| Parameter | Method A: Standard RP-HPLC | Method B: Optimized RP-HPLC | Method C: HILIC |
| Column | Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18) | Low-silanol activity C18 (e.g., Waters XTerra MS C18) | ZIC-cHILIC |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 min | 20-80% B over 15 min | 95-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Sample Diluent | 50:50 Acetonitrile:Water | Acetonitrile | Acetonitrile |
| Observed Hydrolysis | Significant | Minimal to None | None |
| Peak Shape | Good for ester, potential tailing for acid | Excellent for both ester and acid | Excellent for both ester and acid |
| Retention of Boronic Acid | Poor | Moderate | Good |
Key Findings:
-
Standard RP-HPLC (Method A) often leads to significant on-column hydrolysis of the pinacol ester, especially with acidic mobile phase modifiers like formic acid.[1][2][3][4] This can result in inaccurate quantification of the starting material and product.
-
Optimized RP-HPLC (Method B) , utilizing a column with low residual silanol activity and a mobile phase without acidic modifiers, drastically reduces or eliminates on-column hydrolysis.[1][2][3][5] This approach provides a more accurate representation of the reaction mixture.
-
HILIC (Method C) is an excellent alternative that inherently prevents hydrolysis due to the high organic content of the mobile phase.[6] It also offers good retention for the polar boronic acid hydrolysis product, allowing for simultaneous monitoring of both species.[6]
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below to allow for replication and adaptation.
Sample Preparation Protocol
To minimize pre-analysis hydrolysis, it is crucial to use an aprotic diluent.
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting it in 1 mL of acetonitrile in a clean HPLC vial.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
Method A: Standard Reversed-Phase HPLC
-
Column: Agilent Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
Method B: Optimized Reversed-Phase HPLC
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
Method C: HILIC
-
Column: Merck SeQuant ZIC-cHILIC, 3.0 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 95% B
-
2-12 min: 95% to 70% B
-
12-15 min: 70% B
-
15.1-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 220 nm
Visualizing Experimental Workflows and Reaction Pathways
To further clarify the analytical process and the chemical context, the following diagrams are provided.
Caption: A generalized workflow for the HPLC analysis of a chemical reaction.
Caption: A simplified diagram of a Suzuki-Miyaura coupling reaction.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Products from 6-Fluoro-1H-indole-2-boronic acid pinacol ester: A Comparative Guide
For researchers, scientists, and drug development professionals working with fluorinated indole scaffolds, the unambiguous structural validation of reaction products is paramount. This guide provides a comparative overview of the analytical methodologies used to confirm the structure of molecules synthesized from 6-Fluoro-1H-indole-2-boronic acid pinacol ester. It details the experimental protocols for key validation techniques and presents a comparison with alternative synthetic strategies.
Core Reactions and Structural Validation
This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds at the 2-position of the indole ring. The two most common transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The validation of the resulting 2-substituted-6-fluoro-1H-indole products relies on a combination of spectroscopic and analytical techniques to provide a comprehensive understanding of the molecular structure.
Comparative Analysis of Structural Validation Techniques
A multi-pronged approach is essential for the definitive structural elucidation of novel 6-fluoroindole derivatives. The data from each technique are complementary, offering a complete picture of the molecule's connectivity and purity.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of hydrogen, carbon, and fluorine nuclei. | Non-destructive technique that provides rich structural information in solution. ¹⁹F NMR is particularly useful for fluorinated compounds. | Complex spectra can be challenging to interpret, especially for large molecules. |
| Mass Spectrometry (MS) | The molecular weight of the compound and information about its elemental composition and fragmentation patterns. | High sensitivity and accuracy in determining molecular weight. | Can be complicated by adduct formation and in-source reactions, particularly with boronic acid intermediates. |
| X-ray Crystallography | Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry. | Provides unambiguous determination of the absolute configuration. | Requires a high-quality single crystal, which can be challenging to obtain. |
Experimental Workflows and Protocols
The following diagrams and protocols outline the typical experimental workflows for the synthesis and structural validation of products derived from this compound.
Caption: General workflow from synthesis to structural confirmation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹³C NMR, proton decoupling is typically used.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
Data Acquisition:
-
Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.
Comparative Data Presentation
The following tables present hypothetical yet representative data for the characterization of a Suzuki-Miyaura coupling product, 2-(4-methoxyphenyl)-6-fluoro-1H-indole , and a comparison of reaction yields with an alternative starting material.
Table 1: Spectroscopic Data for 2-(4-methoxyphenyl)-6-fluoro-1H-indole
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (dd, J = 8.8, 5.4 Hz, 1H, H-4), 7.20 (dd, J = 9.8, 2.4 Hz, 1H, H-7), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (td, J = 9.2, 2.4 Hz, 1H, H-5), 6.80 (s, 1H, H-3), 3.80 (s, 3H, OCH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 159.5, 159.2 (d, J = 234.3 Hz), 138.9, 136.2, 126.9, 124.1, 121.3 (d, J = 10.1 Hz), 114.5, 108.5 (d, J = 24.2 Hz), 99.8, 96.9 (d, J = 26.3 Hz), 55.3. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -122.4. |
| HRMS (ESI) | Calculated for C₁₅H₁₃FNO [M+H]⁺: 242.0976; Found: 242.0978. |
Table 2: Comparison of Suzuki-Miyaura Coupling Yields
| Boron Reagent | Coupling Partner | Product | Yield (%) |
| This compound | 4-Bromoanisole | 2-(4-methoxyphenyl)-6-fluoro-1H-indole | 85 |
| 6-Fluoro-1H-indole-2-boronic acid | 4-Bromoanisole | 2-(4-methoxyphenyl)-6-fluoro-1H-indole | 78 |
Note: The higher yield with the pinacol ester can be attributed to its greater stability and reduced susceptibility to protodeboronation compared to the corresponding boronic acid.
Alternative Synthetic Routes
While cross-coupling reactions are highly effective, classical indole syntheses can also be employed to generate 2-aryl-6-fluoroindoles. These methods provide an alternative pathway that may be advantageous depending on the availability of starting materials.
Caption: Comparison of Fischer and Leimgruber-Batcho indole syntheses.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For the synthesis of 2-aryl-6-fluoroindoles, 4-fluorophenylhydrazine would be reacted with an appropriate aryl methyl ketone.
Leimgruber-Batcho Indole Synthesis: This two-step method begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. This approach is often favored for its mild conditions and high yields.
By employing the rigorous validation techniques outlined in this guide and considering the alternative synthetic pathways, researchers can confidently determine the structure of their target molecules and select the most efficient synthetic strategy for their specific needs.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Fluorinated Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability. However, the coupling of fluorinated boronic acids and their esters presents unique challenges, including the potential for protodeboronation and catalyst inhibition. The choice of an appropriate palladium catalyst is therefore critical to the success of these transformations.
This guide provides an objective comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of fluorinated boronic esters, supported by experimental data. We will delve into the performance of catalyst systems based on Buchwald's biaryl phosphine ligands, PEPPSI-type precatalysts, and heterogeneous palladium nanoparticles.
Performance Benchmark of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of fluorinated substrates is determined by several factors, including reaction yield, catalyst loading, reaction time, and temperature. The following tables summarize the performance of various palladium catalysts in the coupling of different fluorinated boronic esters with aryl halides. It is important to note that direct comparisons can be challenging as reaction conditions often vary across different studies.
Table 1: Comparison of Homogeneous Palladium Catalysts for the Coupling of Fluorinated Aryl Boronic Acids/Esters
| Catalyst/Ligand | Fluorinated Boronic Acid/Ester | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 | [1] |
| Pd₂(dba)₃ / XPhos | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | <0.5 | >95 | [1] |
| Pd(dppf)Cl₂ | 2-Fluoropyridine-3-boronic acid | Aryl Bromide | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 12-24 | High | [2] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Fluorophenylboronic acid | Aryl Chloride | K₃PO₄ | Dioxane | RT | 12 | 98 | [3] |
| PEPPSI-IPr | Phenylboronic acid | 4-Fluoro-bromobenzene | K₂CO₃ | Toluene | 100 | 1 | 95 | [4] |
| PEPPSI-IPr | 4-Fluorophenylboronic acid | 4-Bromoanisole | K₂CO₃ | Toluene | 100 | 1 | 92 | [4] |
Table 2: Performance of a Heterogeneous Palladium Catalyst for Fluorinated Substrate Coupling
| Catalyst | Fluorinated Boronic Acid | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| G-COOH-Pd-10 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | H₂O/Toluene | 110 | 3 | >95 | 67 | [5] |
| G-COOH-Pd-10 | 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | K₂CO₃ | H₂O/Toluene | 110 | 24 | ~80 | - | [5][6] |
| G-COOH-Pd-10 | 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | K₂CO₃ | H₂O/Toluene | 110 | 24 | ~90 | - | [5][6] |
Key Insights from Catalyst Comparisons
-
Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for the coupling of challenging substrates, including electron-deficient and sterically hindered fluorinated boronic acids.[1] They often allow for reactions to proceed at room temperature with short reaction times and high yields. The choice between SPhos and XPhos can be substrate-dependent, with XPhos sometimes offering superior performance for particularly challenging couplings.[1]
-
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: PEPPSI-type catalysts, particularly PEPPSI-IPr, are air- and moisture-stable precatalysts that exhibit high activity in a broad range of cross-coupling reactions.[4] They are known for their high efficiency and good functional group tolerance, making them a practical choice for the synthesis of fluorinated biaryls.
-
Heterogeneous Catalysts (e.g., G-COOH-Pd-10): Palladium nanoparticles supported on materials like COOH-modified graphene offer the significant advantage of being recyclable.[5][6] The G-COOH-Pd-10 catalyst has demonstrated high turnover frequencies (TOFs) for the coupling of fluorinated substrates, in some cases exceeding those of homogeneous systems.[5] However, heterogeneous catalysts may require higher temperatures and longer reaction times compared to their homogeneous counterparts.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and comparable benchmarking of catalysts. Below are representative procedures for the Suzuki-Miyaura coupling of a fluorinated boronic acid using both homogeneous and heterogeneous catalyst systems.
Protocol 1: Homogeneous Catalysis with a Buchwald Ligand
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a fluorinated boronic acid using a palladium catalyst with a biaryl phosphine ligand.
Materials:
-
Fluorinated Boronic Acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos or XPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the fluorinated boronic acid, aryl halide, and potassium phosphate.
-
The tube is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
In a separate vial, the Pd₂(dba)₃ and the phosphine ligand are dissolved in a small amount of anhydrous 1,4-dioxane.
-
The catalyst solution is added to the Schlenk tube via syringe, followed by the addition of the remaining 1,4-dioxane and degassed water (e.g., in a 2:1 ratio).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature or elevated temperature) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with Supported Palladium Nanoparticles
This protocol describes a typical procedure for the Suzuki-Miyaura coupling using the recyclable G-COOH-Pd-10 catalyst.[5]
Materials:
-
4-Fluorophenylboronic acid (1.2 equiv)
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
G-COOH-Pd-10 catalyst (e.g., 1 mol% Pd)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, potassium carbonate, and the G-COOH-Pd-10 catalyst.
-
Add a mixture of toluene and water (e.g., 1:1 v/v) to the vessel.
-
The reaction mixture is heated to 110 °C with vigorous stirring for the required time (e.g., 3-24 hours).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The heterogeneous catalyst can be separated by centrifugation or filtration, washed with water and an organic solvent like diethyl ether, and dried for reuse.[5]
-
The liquid phase is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Comparative Guide to Bases in Suzuki Coupling of 6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The strategic incorporation of fluorinated indole moieties is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a comparative analysis of different bases for the Suzuki coupling of 6-fluoro-1H-indole-2-boronic acid pinacol ester with aryl halides, offering experimental data from analogous systems to inform reaction optimization.
The choice of base in a Suzuki coupling is critical as it facilitates the crucial transmetalation step by forming a more nucleophilic boronate complex. However, the basicity also influences side reactions such as protodeboronation of the boronic ester and potential degradation of the indole core or other functional groups on the coupling partners. Therefore, selecting the optimal base is a key parameter for achieving high yields and purity.
Comparative Performance of Bases in Indole Suzuki Coupling
While a direct comparative study for this compound was not found in the surveyed literature, data from Suzuki couplings of closely related indole and heteroaryl boronic esters provide valuable insights into the relative efficacy of different bases. The following table summarizes yields obtained in these analogous systems.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | A commonly used and effective base for heteroaryl couplings.[1] |
| K₃PO₄ | Pd(OAc)₂/SPhos | Toluene | 100 | Good to Excellent | Often the base of choice for challenging or sensitive substrates, including unprotected indoles.[2] |
| Cs₂CO₃ | Pd₂(dba)₃/SPhos | Toluene/Ethanol | 60 | 85 | Can offer enhanced reactivity, particularly at lower temperatures. |
| Na₂CO₃ | PdCl₂(PPh₃)₂ | Not Specified | 80 | up to 99 | In a study with a 2-azidoarylboronic pinacolate ester, switching to NaHCO₃ from Na₂CO₃ further improved the yield.[3][4] |
| NaHCO₃ | PdCl₂(PPh₃)₂ | Not Specified | 80 | 99 | A milder carbonate base that proved highly effective in a specific heteroaryl coupling.[3][4] |
| KOAc | Pd(OAc)₂/TPPTS | Dioxane/H₂O | 65 | 63 | A mild base that can be effective in preventing side reactions. |
| KF | Pd(OAc)₂/TPPTS | Dioxane/H₂O | 65 | 63 | Fluoride ions can also promote the formation of the active boronate species. |
| Et₃N | Pd(OAc)₂/TPPTS | Dioxane/H₂O | 75 | Low | Organic bases are often less effective and can lead to undesired side reactions. |
Note: The yields presented are highly dependent on the specific substrates, catalyst, ligand, and solvent system used in the original studies and should be considered as a guide for selecting initial screening conditions.
Key Considerations for Base Selection
-
Substrate Sensitivity: For substrates with base-labile functional groups, milder bases like K₂CO₃, NaHCO₃, KOAc, or KF are recommended to minimize degradation.[2]
-
N-H Acidity of Indole: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. Stronger bases could potentially deprotonate the indole, leading to complications. While many protocols are successful with the unprotected indole, N-protection (e.g., with a Boc group) can sometimes improve yields and consistency.[1]
-
Protodeboronation: This common side reaction, the replacement of the boronic acid group with a hydrogen, can be exacerbated by strong bases and the presence of water.[1][2] Using the more stable pinacol ester of the boronic acid, as in the title compound, helps to mitigate this issue.[1]
-
Solubility: The poor solubility of inorganic bases in organic solvents can be a limiting factor. The use of aqueous solvent mixtures (e.g., dioxane/water) is common to overcome this, although anhydrous conditions with soluble organic bases or specific inorganic bases like K₃PO₄ in solvents like toluene can also be effective.[1][2]
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of this compound with an aryl bromide. Optimization of the base, catalyst, ligand, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the this compound, aryl bromide, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe. The final concentration of the indole substrate is typically between 0.1 and 0.2 M.[1]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-fluoro-1H-indole.
Visualizing the Process
To better understand the experimental workflow and the decision-making process for base selection, the following diagrams are provided.
Caption: A generalized workflow for performing a Suzuki coupling reaction.
Caption: A decision-making diagram for selecting an appropriate base.
References
- 1. benchchem.com [benchchem.com]
- 2. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In-Situ Formation of 6-Fluoro-1H-indole-2-boronic acid from its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, and the choice of boron reagent is critical to its success. This guide provides a comprehensive comparison of the in-situ formation of 6-Fluoro-1H-indole-2-boronic acid from its pinacol ester versus alternative approaches, supported by experimental data and detailed protocols.
The use of boronic acid pinacol esters in Suzuki-Miyaura reactions offers a practical solution to the inherent instability of many boronic acids. The pinacol ester of 6-Fluoro-1H-indole-2-boronic acid serves as a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free boronic acid. In many Suzuki-Miyaura reaction conditions, which typically involve an aqueous basic medium, the pinacol ester undergoes in-situ hydrolysis to generate the more reactive boronic acid, which then participates in the catalytic cycle. This approach combines the stability of the ester with the high reactivity of the acid, offering a "best of both worlds" scenario.
Performance Comparison: In-Situ Hydrolysis vs. Alternatives
The decision to use a boronic acid pinacol ester for in-situ generation of the boronic acid, versus using the isolated boronic acid directly or employing other protecting groups, involves a trade-off between stability, reactivity, and reaction efficiency. The following table summarizes the key differences based on literature data. While specific yields for 6-Fluoro-1H-indole-2-boronic acid are not widely published in a comparative context, the data for closely related indole boronic acid systems provides a strong predictive framework.
| Feature | In-Situ Formation from Pinacol Ester | Direct Use of Boronic Acid | Alternative: MIDA Ester |
| Stability | High | Low to moderate; susceptible to protodeboronation and boroxine formation. | Very High |
| Handling | Easy; often crystalline solids. | Can be challenging; may be hygroscopic or unstable. | Easy; crystalline solids. |
| Reactivity | High (after hydrolysis) | High | Low (requires a specific deprotection step) |
| Typical Reaction Time | Moderate | Short | Long (requires separate deprotection step) |
| Yield (Indole Suzuki Coupling) | Good to Excellent[1] | Generally high, but can be variable due to instability.[1] | Good to Excellent (after deprotection) |
| Side Reactions | Minimized protodeboronation compared to free acid.[2] | Prone to homocoupling and protodeboronation.[2] | Minimized side reactions due to high stability. |
Experimental Protocols
In-Situ Formation of 6-Fluoro-1H-indole-2-boronic acid in a Suzuki-Miyaura Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-indole with an aryl halide, utilizing the in-situ hydrolysis of 6-Fluoro-1H-indole-2-boronic acid pinacol ester.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 2-bromo-pyridine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system via syringe. The final concentration of the aryl halide is typically between 0.1-0.2 M.[2]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-1H-indole.[2]
Synthesis of this compound
This protocol is adapted from a general procedure for the Miyaura borylation of halo-indoles.
Materials:
-
2-Bromo-6-fluoro-1H-indole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine 2-bromo-6-fluoro-1H-indole, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture at 80-90 °C with stirring for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualizing the Process and Biological Context
To better understand the chemical transformation and its potential applications, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a relevant biological signaling pathway.
Caption: In-situ hydrolysis and the Suzuki-Miyaura catalytic cycle.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
References
Assessment of Byproducts in Reactions with 6-Fluoro-1H-indole-2-boronic acid pinacol ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of indole scaffolds is a cornerstone of medicinal chemistry, with fluorinated indoles being particularly valuable due to their unique metabolic and physicochemical properties. 6-Fluoro-1H-indole-2-boronic acid pinacol ester is a key reagent for introducing this motif, primarily through Suzuki-Miyaura cross-coupling reactions. However, the efficiency of these reactions can be compromised by the formation of undesirable byproducts. This guide provides an objective comparison of the byproduct profiles expected when using the standard N-unprotected indole boronic ester versus N-protected alternatives, supported by established chemical principles and representative experimental protocols.
Understanding Byproduct Formation
In Suzuki-Miyaura cross-coupling reactions, several side reactions can compete with the desired productive coupling, leading to reduced yields and complex purification challenges. The primary byproducts originating from the boronic acid partner include those from protodeboronation and homocoupling. Furthermore, the presence of an unprotected N-H group on the indole ring introduces the possibility of competitive N-arylation.
-
Protodeboronation: This is the proton-mediated cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It results in the formation of 6-fluoro-1H-indole, a common and often significant byproduct. This side reaction is typically promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This involves the palladium-catalyzed dimerization of the boronic acid reagent, leading to the formation of a symmetrical bi-indolyl byproduct (2,2'-bis(6-fluoro-1H-indole)). This process is favored at high catalyst loadings and when the rate of reductive elimination from the palladium center is slow.
-
N-Arylation: The indole N-H is nucleophilic and can compete with the transmetalation step, leading to the formation of an N-arylated indole byproduct. This is particularly relevant when using highly reactive aryl halide partners.
Comparison of Reagents: N-H vs. N-Protected
To mitigate these side reactions, a common strategy is the temporary protection of the indole nitrogen. Protecting groups like tert-butyloxycarbonyl (Boc) or p-methoxybenzyl (PMB) can significantly alter the reactivity of the indole and improve reaction outcomes.
| Parameter | This compound (N-H) | 1-Boc-6-Fluoro-1H-indole-2-boronic acid pinacol ester (N-Boc) | Rationale for Difference |
| Primary Desired Product | 2-Aryl-6-fluoro-1H-indole | 1-Boc-2-Aryl-6-fluoro-1H-indole | The N-Boc product requires a subsequent deprotection step. |
| Expected Protodeboronation | Moderate to High | Low to Moderate | N-protection can increase the electron density of the ring, potentially making the C-B bond more robust and less susceptible to protonolysis. |
| Expected Homocoupling | Low to Moderate | Low | Steric hindrance from the bulky Boc group can disfavor the formation of the homocoupled dimer. |
| Risk of N-Arylation | Present | Eliminated | The nitrogen is blocked, preventing it from acting as a nucleophile. |
| Overall Yield | Variable; often moderate | Generally higher and more consistent | Reduction in side reactions leads to a greater conversion to the desired product. |
| Purification Complexity | High | Moderate | Fewer byproducts simplify the isolation of the target molecule. |
| Additional Steps | None | Protection and Deprotection | The use of a protecting group adds two steps to the overall synthetic sequence. |
Logical Workflow for Reagent Selection
The decision to use an N-protected versus an N-unprotected indole boronic ester depends on the specific reaction context, including the coupling partner and the desired purity of the final product.
Caption: Decision workflow for selecting between N-H and N-protected indole boronic esters.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative starting point for the coupling of a 6-fluoroindole-2-boronic ester with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (or its N-Boc protected analogue) (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vial, add the indole boronic ester, aryl bromide, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Byproduct Formation and Analysis Workflow
The following diagram illustrates the workflow for identifying and quantifying reaction byproducts.
Safety Operating Guide
Proper Disposal of 6-Fluoro-1H-indole-2-boronic acid pinacol ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-1H-indole-2-boronic acid pinacol ester, ensuring the protection of personnel and the environment.
This compound, like other boronic acid derivatives, should be handled as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or down the drain.[1] Adherence to proper disposal protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with full-length sleeves. |
| Footwear | Closed-toe shoes. |
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1256358-98-1 |
| Molecular Formula | C₁₄H₁₇BFNO₂ |
| Appearance | White Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| GHS Hazard Classifications | Data not available for this specific compound. Similar boronic acid pinacol esters are classified as: Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation (Skin Corrosion/Irritation), Causes serious eye irritation (Serious Eye Damage/Eye Irritation), and May cause respiratory irritation (Specific target organ toxicity — Single exposure).[2][3] |
| LD50 (Oral) | Data not available |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (1256358-98-1). The label should also indicate that it is a boronic acid derivative.[1]
Solid Waste Disposal
-
Contaminated Materials: Dispose of all contaminated solid materials, such as gloves, bench paper, and pipette tips, in the designated solid hazardous waste container.
-
Bulk Chemical: Unused or expired this compound should be disposed of in its original container, which should then be placed in the designated solid hazardous waste container.
Liquid Waste Disposal
-
Solutions: Any solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Solvent Rinses: Rinsates from the decontamination of glassware should also be collected as liquid hazardous waste.[1]
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the residue. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a thorough wash with laboratory detergent and water. All rinsates from this decontamination process should be collected as liquid hazardous waste.[1]
-
Final Rinse: After decontamination, perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Waste Storage and Pickup
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Fluoro-1H-indole-2-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 6-Fluoro-1H-indole-2-boronic acid pinacol ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. The following protocols are based on established best practices for handling boronic acid derivatives.
Immediate Safety and Handling
When working with this compound, immediate and strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data for similar boronic acid esters, this chemical should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[4][5]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Immediately remove any contaminated clothing and wash it before reuse.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][6] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consider double gloving for added protection.[4][5][6] | To prevent skin contact and potential irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat that is fully fastened, along with long pants and closed-toe shoes.[5][6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental spills or contact.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | To prevent irritation of the respiratory tract.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[5]
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] The label should also indicate that it is a boronic acid derivative.[6]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.[6]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour waste down the drain.[4]
-
-
Decontamination of Glassware:
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse.
-
All rinsates from the decontamination process should be collected as liquid hazardous waste.[6]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[6]
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred at the appropriate temperature (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
